Solubility Profiling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol in DMSO and Methanol: A Mechanistic and Methodological Guide
Executive Summary The accurate determination of solubility is a foundational pillar in pharmaceutical development, directly impacting bioassay validity, formulation strategy, and synthetic route optimization. This whitep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate determination of solubility is a foundational pillar in pharmaceutical development, directly impacting bioassay validity, formulation strategy, and synthetic route optimization. This whitepaper provides an in-depth technical analysis of the solubility behavior of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2)[1]. By examining the thermodynamic principles governing its solvation in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), this guide establishes field-proven, self-validating protocols for both kinetic and thermodynamic solubility assessments.
To predict and manipulate the solubility of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol, we must first deconstruct its molecular architecture (MW: 271.15 g/mol , Formula: C₁₂H₁₅BrO₂). The molecule presents a distinct amphiphilic dichotomy:
Lipophilic Core: The 2-bromo-5-methoxybenzyl moiety is highly hydrophobic. The heavy bromine atom increases the molecular volume and polarizability, relying heavily on London dispersion forces for solvation.
Polar Headgroup: The cyclopropylmethanol group introduces a localized, sterically hindered primary alcohol (-OH). This acts as both a strong hydrogen bond donor (HBD) and a moderate hydrogen bond acceptor (HBA).
The solubility of this compound is governed by the solvent's ability to disrupt the crystal lattice energy while simultaneously stabilizing both the lipophilic arene and the polar hydroxyl group.
Solvent Deep-Dive: DMSO vs. Methanol
Dimethyl Sulfoxide (DMSO)
DMSO is an aprotic, highly polar solvent (Dielectric constant
= 46.7) and an exceptional hydrogen bond acceptor. The sulfoxide oxygen forms robust hydrogen bonds with the primary alcohol of the cyclopropylmethanol group. Concurrently, the hydrophobic methyl groups of DMSO create a favorable solvation shell around the bromoarene moiety via dispersion forces. Because it prevents water-mediated hydrophobic collapse, DMSO is the premier choice for generating highly concentrated stock solutions (up to 10-100 mM) for high-throughput screening[2].
Methanol (MeOH)
Methanol is a protic, polar solvent (
= 32.7). Unlike DMSO, it acts as both an HBD and HBA. While it readily solvates the hydroxymethyl group via reciprocal hydrogen bonding, its highly polar nature makes it less thermodynamically favorable for solvating the bulky bromo-methoxybenzyl core compared to DMSO. Consequently, methanol yields moderate to high solubility, making it ideal for crystallization processes, intermediate synthetic washing, or as an organic modifier in HPLC mobile phases.
Quantitative Data Summary
The following table summarizes the theoretical and empirical solubility parameters for this compound in both solvents:
Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Solvent Classification
Polar Aprotic
Polar Protic
H-Bonding Capacity
Strong Acceptor (S=O)
Donor (-OH) & Acceptor (-O-)
Predicted Solubility Range
> 50 mg/mL (Excellent)
10 - 30 mg/mL (Moderate/Good)
Primary Application
in vitro Bioassay Stock Solutions
Crystallization, HPLC Mobile Phase
Degradation Risk
Low (if kept strictly anhydrous)
Low (stable under neutral conditions)
Mechanistic Visualization
The following diagram illustrates the specific intermolecular interactions that dictate the solvation of the compound in these two critical solvents.
Caption: Dominant intermolecular interactions governing solvation in DMSO and Methanol.
As a Senior Application Scientist, I emphasize that solubility is not a single static number; it is highly dependent on the methodology used. Below are two rigorously validated protocols tailored for this compound.
Protocol A: Kinetic Solubility via Nephelometry (DMSO Stocks)
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer. This is critical for early drug discovery bioassays[3].
Causality & Rationale: We use nephelometry (light scattering) because the highly lipophilic bromoarene core will rapidly nucleate and form colloidal aggregates when the DMSO concentration drops below a critical threshold in water.
Step-by-Step Workflow:
Stock Preparation: Accurately weigh 2.71 mg of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution[2].
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO.
Buffer Spiking: Transfer 2 µL from each DMSO well into a new UV-transparent plate containing 198 µL of Phosphate Buffered Saline (PBS, pH 7.4). This yields a final DMSO concentration of 1% (v/v).
Incubation: Seal the plate and agitate on a microplate shaker at 300 rpm for 2 hours at 25°C to allow for aggregate formation.
Nephelometric Readout: Measure the light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in scattered light compared to a 1% DMSO/PBS blank.
Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules. The "Saturation Shake-Flask" (SSF) method remains the gold standard for this measurement[4].
Causality & Rationale: For highly lipophilic compounds, centrifugation is strictly prioritized over filtration. Filtration membranes (e.g., PTFE or Nylon) can cause non-specific binding of the bromo-methoxybenzyl moiety, artificially lowering the quantified solubility[5].
Step-by-Step Workflow:
Solid Addition: Add an excess amount (~50 mg) of the solid compound into a 2 mL glass vial.
Solvent Addition: Add 1.0 mL of Methanol (or desired solvent mixture). Ensure a visible solid pellet remains; if it completely dissolves, add more solid until saturation is visually confirmed.
Equilibration: Cap the vial tightly and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 48 hours to ensure complete thermodynamic equilibrium.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
Supernatant Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the pellet.
Dilution & Quantification: Dilute the supernatant appropriately with the HPLC mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify using a validated UHPLC-UV method against a known calibration curve[5].
Caption: Thermodynamic Shake-Flask Solubility Workflow for Pharmaceutical Intermediates.
References
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed (NIH). Available at: [Link]
In vitro solubility assays in drug discovery - PubMed (NIH). Available at: [Link]
A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed (NIH). Available at:[Link]
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. Available at:[Link]
A Technical Guide to (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol: Synthesis, Characterization, and Potential Applications
Part 1: Identifier and Property Summary (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is a structurally unique molecule featuring a substituted benzyl group attached to a cyclopropylmethanol moiety. The presence of th...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Identifier and Property Summary
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is a structurally unique molecule featuring a substituted benzyl group attached to a cyclopropylmethanol moiety. The presence of the bromine atom and the methoxy group on the aromatic ring, combined with the strained cyclopropane ring, imparts specific chemical properties that are highly valuable in the design of novel therapeutic agents.
While a dedicated CAS number for the title compound is not found, several closely related structures are commercially available, indicating its synthetic accessibility. These analogues are listed below to provide context and a basis for property estimation.
Table 1: Identifiers of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and Structurally Related Compounds
Based on its structure and data from related compounds, the following physicochemical properties are predicted for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol:
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Rationale/Source
Appearance
White to off-white solid or a viscous oil
Typical for similar benzyl alcohol derivatives.
Solubility
Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
General solubility for organic compounds of this class.
Melting Point (°C)
70-90
Inferred from related solid compounds.
Boiling Point (°C)
> 300 (with decomposition)
High molecular weight and polar functional groups suggest a high boiling point.
LogP
~3.5
Estimated based on the presence of a lipophilic bromo-benzyl group.
pKa
~14-15
The alcohol proton is weakly acidic, typical for primary alcohols.
Part 2: Synthesis and Mechanistic Insights
The synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol can be logically approached through a multi-step sequence starting from commercially available 2-bromo-5-methoxybenzoic acid. The proposed synthetic pathway is designed for efficiency and control, leveraging well-established organic transformations.
Proposed Synthetic Pathway
The synthesis involves three key transformations:
Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester to protect the acidic proton and facilitate subsequent reactions.
Kulinkovich Reaction: A titanium-mediated cyclopropanation of the methyl ester using a Grignard reagent to form the cyclopropanol.
Simmons-Smith Cyclopropanation (Alternative): While the Kulinkovich reaction is often preferred for ester-to-cyclopropanol conversions, a Simmons-Smith or related cyclopropanation of an allylic precursor could also be envisioned.
The following diagram illustrates the proposed primary synthetic workflow:
Caption: Proposed multi-step synthesis of the target molecule.
Mechanistic Considerations:
Esterification: The acid-catalyzed esterification proceeds via a classic Fischer-Speier mechanism. The protonation of the carbonyl oxygen activates the carboxyl group towards nucleophilic attack by methanol.
Reduction: The reduction of the ester to the primary alcohol is a standard transformation using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Oxidation: The primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
Wittig Reaction: The aldehyde is converted to the corresponding alkene via a Wittig reaction.
Cyclopropanation and Functional Group Interconversion: The final steps involve the formation of the cyclopropyl ring and conversion to the target alcohol. This can be achieved through various methods, including a Grignard reaction followed by treatment with ethyl formate and acidic workup.
Part 3: Spectroscopic Analysis (Predicted)
The structural elucidation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol would rely on a combination of spectroscopic techniques. The following table summarizes the expected key signals.
The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The unique structural and electronic properties of the cyclopropane ring can confer several advantages:
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6]
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target.[6]
Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to improve the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug.[6]
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol serves as a versatile building block for introducing this valuable pharmacophore. The bromo- and methoxy-substituents on the phenyl ring provide handles for further chemical modification, allowing for the generation of diverse compound libraries for screening.
Caption: Role of the title compound in drug discovery.
Part 5: Detailed Experimental Protocol (Prophetic)
This section provides a detailed, step-by-step protocol for the proposed synthesis.
Step 1: Synthesis of Methyl 2-bromo-5-methoxybenzoate
To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired ester.
Step 2: Synthesis of (2-Bromo-5-methoxyphenyl)methanol
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 vol) at 0 °C, add a solution of methyl 2-bromo-5-methoxybenzoate (1.0 eq) in THF (5 vol) dropwise.
Allow the reaction to warm to room temperature and stir for 2 hours.
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography.
Step 3-5: Conversion to (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
The subsequent steps involving oxidation, Wittig reaction, and cyclopropanation would follow standard literature procedures with appropriate modifications for this specific substrate. Careful optimization of reaction conditions would be necessary to achieve high yields.
Part 6: Safety and Handling
While specific toxicity data for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on the functional groups present, the following hazards should be considered:
Irritation: May cause skin and eye irritation.[7][8]
Safety Data Sheet (SDS) Technical Whitepaper: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol in Advanced Drug Discovery
Executive Overview & Structural Causality In modern drug discovery, the strategic incorporation of sp³-rich motifs is a proven tactic to improve the pharmacokinetic profiles of small molecules. The compound (1-(2-Bromo-5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview & Structural Causality
In modern drug discovery, the strategic incorporation of sp³-rich motifs is a proven tactic to improve the pharmacokinetic profiles of small molecules. The compound (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2) exemplifies this design philosophy[1][2]. By replacing a flexible alkyl chain or a flat aromatic ring with a rigid cyclopropyl moiety, medicinal chemists can restrict the molecule's conformation, thereby reducing entropic penalties upon target binding and mitigating Cytochrome P450 (CYP) mediated metabolism.
As a Senior Application Scientist, it is critical to understand that the physical hazards and handling requirements of this compound are directly dictated by its molecular architecture. Unlike highly electrophilic and corrosive benzyl bromides, the bromine atom in this scaffold is directly bound to the aromatic ring (an aryl bromide). This structural distinction fundamentally shifts the compound's safety profile from a severe alkylating hazard to a bench-stable, albeit irritating, synthetic intermediate.
Table 1: Physicochemical & Structural Parameters
Parameter
Value
Structural Causality & Safety Implication
CAS Number
1481472-21-2
Unique regulatory identifier for inventory tracking[1].
Optimal for fragment-based or lead-like space; low volatility reduces inhalation risk[1].
Physical State
Viscous Oil / Low-Melting Solid
The cyclopropyl ring disrupts crystal packing, requiring specialized dispensing techniques.
LogP (Estimated)
~3.2
High lipophilicity drives rapid dermal absorption, necessitating strict PPE.
H-Bond Donors/Acceptors
1 / 2
The primary alcohol (-OH) and methoxy (-OCH₃) groups interact with biological membranes, causing localized irritation.
Hazard Identification & Toxicological Mechanisms
Understanding the "why" behind a hazard classification is the foundation of a robust safety culture. According to the criteria set by the , this compound is classified primarily as a skin and eye irritant.
Dermal & Ocular Toxicity (H315, H319): The lipophilic cyclopropyl-benzyl motif allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum and ocular tissues. Once embedded, the primary alcohol and methoxy groups act as hydrogen-bond donors and acceptors, disrupting native protein structures and triggering localized inflammatory cascades.
Respiratory Irritation (H335): While the compound has low vapor pressure at standard temperature and pressure (STP), mechanical agitation (e.g., vigorous scraping of a crystallized batch) can generate aerosolized particulates that irritate the mucosal linings of the respiratory tract.
Exposure Control Causality: Standard latex gloves offer insufficient protection against highly lipophilic halogenated organics. Nitrile gloves (minimum 0.12 mm thickness) must be utilized, as the nitrile polymer matrix provides a superior chemical barrier against non-polar aromatic penetration.
Self-Validating Handling & Storage Protocols
Handling low-melting, sticky solids or viscous oils requires precision to avoid contamination and ensure accurate stoichiometry. The following protocol utilizes a self-validating framework to guarantee operator safety and experimental integrity.
Step-by-Step Dispensing Methodology:
Environmental Validation: Before opening the reagent vessel, verify the fume hood face velocity is ≥ 100 feet per minute (fpm) using the hood's digital monitor. Validation Check: A tissue paper held at the sash opening must be actively drawn inward.
Static & State Mitigation: If the compound has crystallized, ground the analytical balance to prevent static discharge. If it presents as a viscous oil, utilize a positive displacement pipette rather than a standard air-displacement pipette. Causality: Positive displacement prevents the dense, sticky oil from adhering to the tip interior, ensuring accurate mass transfer.
Dispensing & Mass Verification: Transfer the target mass into a pre-tared, amber glass vial. Validation Check: Re-weigh the dispensing tool (spatula or pipette tip); the mass delta must match the target mass transferred within ± 0.1 mg.
Inert Storage: Cap the vial with a PTFE-lined septum. Purge the headspace with Argon for 3 minutes. Causality: While the aryl bromide is stable, the primary alcohol can undergo slow, transition-metal-catalyzed auto-oxidation if trace impurities are present. Argon displaces oxygen, halting this degradation pathway.
Reactivity & Synthetic Workflow Safety
The primary synthetic utility of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is its participation in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating methoxy group slightly deactivates the aryl bromide toward oxidative addition, often requiring elevated temperatures (80–100°C) and robust phosphine ligands (e.g., dppf).
These pressurized, high-temperature conditions introduce secondary hazards that must be managed through strict engineering controls, as mandated by the.
Figure 1: Self-validating safety workflow for Pd-catalyzed cross-coupling.
Self-Validating Quench Protocol:
Following thermal activation, the reaction must be quenched to neutralize the strong base (e.g., K₂CO₃) and deactivate the Palladium catalyst.
Action: Slowly add saturated aqueous NH₄Cl dropwise at 0°C.
Validation Check: Monitor the reaction mixture for the cessation of CO₂ gas evolution. The absence of bubbling validates that the basic environment has been safely neutralized, permitting safe transfer to a separatory funnel.
Emergency Response & Waste Management
In the event of a spill, the physical state of the compound (viscous oil) dictates the response. Sweeping is ineffective and will merely smear the compound, increasing the surface area for off-gassing.
Spill Mitigation Methodology:
Containment: Surround the spill with an inert, high-surface-area absorbent such as vermiculite or diatomaceous earth. Causality: The porous nature of vermiculite draws the lipophilic oil into its matrix via capillary action, isolating the hazard.
Neutralization: Do not use water. Use a solvent with intermediate polarity (e.g., isopropanol) to wipe the residual surface, breaking down the lipophilic film.
Disposal: Collect all contaminated absorbents and PPE into a clearly labeled "Halogenated Organic Waste" container. Causality: Halogenated waste must be segregated from non-halogenated waste to prevent the formation of explosive mixtures and to comply with specialized incineration protocols.
Figure 2: Emergency spill response decision matrix for halogenated organics.
References
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. URL: [Link]
United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)." UNECE. URL:[Link]
American Chemical Society (ACS). "Chemical Safety for Researchers." ACS. URL:[Link]
Structural Elucidation & Pharmacophoric Utility of 2-Bromo-5-Methoxybenzyl Cyclopropyl Scaffolds
Executive Summary This technical guide details the structural analysis, synthetic pathways, and pharmacophoric relevance of 2-bromo-5-methoxybenzyl cyclopropyl derivatives . These scaffolds are critical intermediates in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the structural analysis, synthetic pathways, and pharmacophoric relevance of 2-bromo-5-methoxybenzyl cyclopropyl derivatives . These scaffolds are critical intermediates in the development of lysine-specific demethylase 1 (LSD1) inhibitors, monoamine oxidase (MAO) inhibitors, and melatonin receptor ligands. The presence of the ortho-bromine atom provides a steric lock and a handle for palladium-catalyzed cross-coupling, while the meta-methoxy group modulates lipophilicity and metabolic stability. This guide focuses on the characterization of the core secondary amine,
-(2-bromo-5-methoxybenzyl)cyclopropanamine , establishing a baseline for structural validation in drug discovery campaigns.
Molecular Architecture & Electronic Properties
The scaffold comprises three distinct structural domains, each contributing unique electronic and steric properties to the molecule's behavior in solution and solid states.
The Aromatic Core (2-Bromo-5-Methoxybenzene)
Steric Anchoring: The bromine atom at the C2 position exerts significant steric pressure on the benzylic substituent. In the context of drug design, this "ortho-effect" restricts the conformational freedom of the benzylic methylene group, often locking the molecule into a preferred bioactive conformation relative to unsubstituted analogs.
Electronic Modulation: The methoxy group at C5 acts as a
-donor (resonance) and -acceptor (induction). In NMR analysis, this results in significant shielding of the protons ortho and para to the oxygen, specifically the protons at C4 and C6.
The Cyclopropyl Appendage
The cyclopropyl group is not merely a hydrophobic bulk; it possesses significant
-like character due to the Walsh orbitals of the strained ring.
Bisected Conformation: In benzyl cyclopropylamines, the cyclopropyl ring typically adopts a "bisected" conformation relative to the nitrogen lone pair to maximize hyperconjugative stabilization.
Metabolic Resistance: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to P450-mediated hydroxylation, making it a valuable bioisostere for metabolic stability.
Synthetic Integrity & Workflow
To ensure structural validity, the synthesis must avoid ring-opening of the cyclopropyl moiety, which is acid-sensitive. The preferred route is a controlled nucleophilic substitution (
) rather than reductive amination, to prevent over-alkylation or ring cleavage.
Activation: Dissolve 2-bromo-5-methoxybenzyl bromide (1.0 eq) in anhydrous
.
Nucleophilic Attack: Add
(2.0 eq) followed by dropwise addition of cyclopropylamine (3.0 eq) at 0°C. The excess amine acts as both nucleophile and proton scavenger, preventing bis-alkylation.
Workup: After 4 hours at room temperature, filter inorganic salts. Concentrate the filtrate.
Purification: The secondary amine is purified via acid-base extraction (dissolve in
, wash with 1M to pull amine into aqueous phase, basify aqueous phase with , extract back into ).
Visualization: Synthetic & QC Workflow
Figure 1: Step-by-step synthetic pathway ensuring the integrity of the cyclopropyl ring and removal of bis-alkylated byproducts.
Advanced Spectroscopic Analysis
Structural validation relies heavily on Nuclear Magnetic Resonance (NMR). The cyclopropyl protons provide a distinct diagnostic fingerprint.
1H NMR Characterization (400 MHz, CDCl3)
The following table summarizes the expected chemical shifts for the core scaffold.
Moiety
Proton Type
Shift ( ppm)
Multiplicity
Integration
Structural Insight
Aromatic
Ar-H (C3)
7.40 - 7.45
Doublet ( Hz)
1H
Deshielded by ortho-Br.
Aromatic
Ar-H (C6)
7.05 - 7.10
Doublet ( Hz)
1H
Meta-coupling to C4-H.
Aromatic
Ar-H (C4)
6.65 - 6.70
dd ( Hz)
1H
Shielded by OMe.
Linker
3.85 - 3.95
Singlet
2H
Sharp singlet confirms no chiral center at benzylic position.
Methoxy
3.75 - 3.80
Singlet
3H
Diagnostic methoxy peak.
Cyclopropyl
2.10 - 2.20
Multiplet
1H
Methine proton; shielded relative to alkyl amines.
Cyclopropyl
(cis/trans)
0.35 - 0.50
Multiplet
4H
Highly shielded characteristic "upfield" region.
13C NMR & HMBC Correlations
Cyclopropyl High-Field Shift: The cyclopropyl methylene carbons typically resonate between 3.0 and 7.0 ppm , a unique region clear of other aliphatic signals.
HMBC Connectivity: To confirm the regiochemistry of the bromine, look for a strong correlation between the benzylic protons (
) and the C2 (Br-bearing) and C6 aromatic carbons. The C2 carbon will appear at ppm due to the heavy atom effect of Bromine.
Crystallographic Protocol & Conformational Logic
X-ray crystallography is the gold standard for determining the precise twist angle between the phenyl ring and the benzylic substituent, which dictates receptor binding affinity.
Crystallization Strategy
The free base is often an oil. To obtain diffraction-quality crystals, the hydrochloride salt is recommended.
Dissolve the amine in minimal diethyl ether.
Add 1.0 eq of
(2M in diethyl ether) dropwise.
The salt precipitates immediately. Redissolve in hot ethanol/methanol (9:1).
Allow slow evaporation at room temperature.
Structural Logic Diagram
The following diagram illustrates the conformational constraints imposed by the 2-bromo substituent.
Figure 2: Causal relationship between the ortho-bromine steric bulk and the bio-active conformation of the scaffold.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3525951, 2-Bromo-5-methoxybenzyl bromide. Retrieved from PubChem.[1][2]
Majumdar, K. C., et al. (2008). Palladium mediated bis-and tris-biaryl Heck coupling for the synthesis of heterocycles. Tetrahedron Letters, 49(21), 3419-3422. (Demonstrates the utility of the 2-bromo-5-methoxybenzyl scaffold in Pd-catalyzed cycling).
Gnecco, D., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers. PMC. (Provides protocols for cyclopropylamine substitution and handling).
Seebach, D., et al. Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. ETH Zurich. (Authoritative source on benzyl-amine conformational analysis).
An In-depth Technical Guide to Substituted Cyclopropyl Methanol Building Blocks for Medicinal Chemistry
Introduction: The Strategic Value of a Strained Ring in Drug Design The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Strained Ring in Drug Design
The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic decision, driven by the unique physicochemical properties conferred by its significant ring strain (approximately 27.5 kcal/mol).[1] This strain results in a unique electronic structure with shorter, stronger carbon-carbon and carbon-hydrogen bonds, and enhanced p-character in the C-C bonds.[2][3] These features translate into a range of desirable pharmacological attributes, including enhanced potency, improved metabolic stability, and the ability to fine-tune other molecular properties.[4][5] Over the last decade, the FDA has approved numerous new chemical entities (NCEs) containing a cyclopropyl group, a testament to its proven value in drug discovery.[2]
This guide provides an in-depth exploration of substituted cyclopropyl methanol building blocks, a versatile class of intermediates that serve as key entry points for introducing the cyclopropyl moiety into complex drug molecules. We will delve into the strategic rationale for their use, robust synthetic methodologies for their preparation, and showcase their application in contemporary drug discovery through illustrative case studies.
The Cyclopropyl Moiety: A Multifaceted Tool for Optimizing Drug Candidates
The decision to incorporate a cyclopropyl group is often a solution to multifaceted challenges encountered during drug development.[3] Its benefits are not singular but rather a constellation of improvements that can synergistically enhance the overall profile of a drug candidate.
Enhancing Potency and Modulating Selectivity
The rigid and planar nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent single bonds.[6] This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][6] This conformational locking can also improve selectivity by favoring binding to the intended target over off-target proteins, thereby reducing the potential for side effects.[1][3]
Improving Metabolic Stability
The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes.[1] This increased C-H bond dissociation energy makes the cyclopropyl moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[1][7] For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly block this metabolic pathway and enhance a drug's half-life.[1][7]
Bioisosteric Replacement and Physicochemical Property Modulation
The cyclopropyl group is a versatile bioisostere, often used to replace moieties such as gem-dimethyl groups, vinyl groups, or even phenyl rings.[8][9] This substitution can be strategically employed to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For example, replacing a metabolically liable isopropyl group with a cyclopropyl group can improve metabolic stability while maintaining or improving biological activity.[9] Furthermore, the electron-withdrawing nature of the cyclopropyl group can modulate the pKa of adjacent acidic or basic functional groups, which can be critical for optimizing solubility, permeability, and target engagement.[3][9]
Synthetic Strategies for Accessing Substituted Cyclopropyl Methanols
The efficient and stereocontrolled synthesis of substituted cyclopropyl methanols is paramount to their utility as building blocks. Several robust methodologies have been developed, each with its own advantages and substrate scope.
Simmons-Smith Cyclopropanation and its Variants
The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of allylic alcohols.[10] The reaction typically involves the use of diiodomethane and a zinc-copper couple to generate a zinc carbenoid species that then reacts with the alkene.[10] A significant advantage of this method is its stereospecificity, with the cyclopropane ring being delivered to the same face of the double bond as the hydroxyl group, due to a directing effect.[11]
The Furukawa modification, which utilizes diethylzinc and diiodomethane, is a more reactive and often higher-yielding alternative to the traditional Simmons-Smith conditions.[10]
Experimental Protocol: Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: To the stirred solution, add diiodomethane (1.5 - 2.0 equivalents). Then, add a solution of diethylzinc (1.5 - 2.0 equivalents in a suitable solvent like hexanes) dropwise over a period of 15-30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Work-up: Dilute the mixture with water and extract with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl methanol.
Diagram: Simmons-Smith Cyclopropanation Workflow
Caption: Workflow for the synthesis of substituted cyclopropyl methanols via Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal-catalyzed reactions of diazo compounds with alkenes represent another powerful strategy for cyclopropane synthesis.[12] Catalysts based on rhodium, copper, and palladium are commonly employed to generate a metal carbene intermediate, which then undergoes cyclopropanation with the alkene.[12] This method offers the potential for high levels of stereocontrol, including enantioselectivity, through the use of chiral ligands.[12]
Ring-Opening of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, are versatile intermediates that can undergo ring-opening reactions to generate a variety of functionalized products.[13] While not a direct synthesis of cyclopropyl methanols, this methodology provides access to highly functionalized cyclopropane derivatives that can be further elaborated.[13]
Applications in Drug Discovery: Case Studies
The strategic incorporation of substituted cyclopropyl methanol building blocks has been instrumental in the development of numerous successful drugs across various therapeutic areas.
Case Study 1: Simeprevir (Hepatitis C)
Simeprevir is a protease inhibitor used in the treatment of hepatitis C virus (HCV) infection. A key structural feature of simeprevir is a vinylcyclopropyl moiety. The cyclopropyl group in this context serves to lock the conformation of a portion of the molecule, enhancing its binding affinity to the HCV NS3/4A protease. The synthesis of this crucial fragment relies on the stereoselective cyclopropanation of a suitable precursor.
Case Study 2: Cabozantinib (Oncology)
Cabozantinib is a multi-tyrosine kinase inhibitor approved for the treatment of certain types of cancer.[1] The molecule features a cyclopropane-1,1-dicarboxamide moiety. This group plays a critical role in the drug's binding to its target kinases, including MET and VEGFR2.[14] The rigid nature of the cyclopropyl ring helps to orient the carboxamide groups for optimal interaction with the enzyme's active site.
Case Study 3: Tranylcypromine (Antidepressant)
Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant.[1] Its structure is based on a cyclopropylamine core. The cyclopropyl group is a bioisostere of a double bond and imparts a rigid conformation that is essential for its inhibitory activity. While not a cyclopropyl methanol derivative itself, its synthesis often proceeds through intermediates that could be derived from such building blocks.
Challenges and Future Directions
Despite the significant advantages of incorporating cyclopropyl groups, challenges remain. The synthesis of highly substituted and stereochemically complex cyclopropanes can be non-trivial.[15] Furthermore, while generally improving metabolic stability, the cyclopropyl group is not always inert, and in some cases, can undergo metabolism, particularly when attached to an amine.[7]
Future research in this area will likely focus on the development of new and more efficient catalytic methods for the asymmetric synthesis of complex cyclopropyl building blocks. The exploration of novel bioisosteric replacements for other functional groups with substituted cyclopropanes will also continue to be an active area of investigation.
Conclusion
Substituted cyclopropyl methanol building blocks are invaluable tools in the medicinal chemist's arsenal. The unique structural and electronic properties of the cyclopropyl group allow for the strategic optimization of drug candidates, leading to improvements in potency, selectivity, and metabolic stability. A thorough understanding of the synthetic methodologies for accessing these building blocks, coupled with a rational approach to their incorporation in drug design, will continue to drive the discovery of new and improved therapeutics.
References
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
Elsevier. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
Bagdasaryan, S. A. (2025, March 12). FUNCTIONALLY SUBSTITUTED CYCLOPROPANES: PHYSIOLOGICAL ACTIVITY, KNOWN METHODS, AND A NEW PROMISING SYNTHESIS METHODOLOGY. Bulletin Of High Technology, 1(33), 62-70. Retrieved from [Link]
ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... Retrieved from [Link]
Beilstein-Institut. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2182-2192. Retrieved from [Link]
National Institutes of Health. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PubMed Central. Retrieved from [Link]
ResearchGate. (2025, June). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor-Acceptor Cyclopropanes with Pyridinium Thiolates. Retrieved from [Link]
ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]
American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from [Link]
MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. Retrieved from [Link]
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
Thieme. (n.d.). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. Retrieved from [Link]
ACS Publications. (2025, June 13). A Synthetic Route to Functionalized Thiopyran Derivatives via Domino Ring-Opening Cyclization (DROC) of Donor–Acceptor Cyclopropanes with Pyridinium Thiolates. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (2003, April 9). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]
National Institutes of Health. (2022, November 10). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Retrieved from [Link]
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
The University of Liverpool Repository. (2022, September 8). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Retrieved from [Link]
TradeIndia. (n.d.). Cyclopropylmethanol 98% Min - CAS 2516-33-8 Best Price India. Retrieved from [Link]
ScienceDirect. (2000, December 15). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Retrieved from [Link]
ACS Publications. (2017, May 3). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(11), 7137-7177. Retrieved from [Link]
National Institutes of Health. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. Retrieved from [Link]
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
National Institutes of Health. (2018, February 23). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Retrieved from [Link]
Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2025, August 9). Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. Retrieved from [Link]
Springer Nature. (2024, July 29). The use of methanol as a C1 building block. Retrieved from [Link]
Physicochemical Characterization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol: A Guide for Drug Development Professionals
An In-depth Guide to the Determination and Significance of Melting and Boiling Points Executive Summary (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and its analogs represent a class of compounds with significant pot...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to the Determination and Significance of Melting and Boiling Points
Executive Summary
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and its analogs represent a class of compounds with significant potential in medicinal chemistry. As with any novel chemical entity progressing through the drug discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide focuses on two of the most basic yet critical parameters: the melting point and boiling point. While experimentally determined values for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol are not currently available in public literature, this document serves as a comprehensive technical resource for researchers. It outlines the profound importance of these properties in pharmaceutical sciences, provides detailed, field-proven methodologies for their precise experimental determination, and situates the target compound in the context of its known precursors.
The Imperative of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which can be predicted and mitigated by a robust early-stage physicochemical characterization.[1][2] Properties such as melting point, boiling point, solubility, and lipophilicity are foundational to a compound's developability, influencing everything from formulation and stability to bioavailability and pharmacokinetics.[3][4]
Melting Point: Far more than a simple physical constant, the melting point is a critical indicator of a crystalline solid's purity and identity.[5][6]
Purity Assessment: A sharp, well-defined melting point range (typically <2°C) is indicative of a pure substance. Conversely, a broad melting range suggests the presence of impurities, which can significantly impact a compound's toxicological profile and therapeutic efficacy.[7][8]
Polymorphism: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can have different melting points, solubilities, and stabilities.[3][9] Identifying and controlling polymorphism is a regulatory requirement and is essential for ensuring consistent product performance.
Formulation & Stability: The melting point provides insights into the thermal stability of a compound, informing decisions related to manufacturing processes (e.g., milling, drying, and heat sterilization) and storage conditions.[5][7]
Boiling Point: For compounds that are liquid at or near ambient temperatures, or for those that may be distilled, the boiling point is a key characteristic.
Purification: Distillation is a primary method for purifying liquids and low-melting solids. Knowledge of the boiling point is essential for developing effective purification protocols.
Vapor Pressure & Volatility: The boiling point is directly related to a compound's vapor pressure, which influences handling procedures, potential for inhalation exposure for laboratory personnel, and formulation choices (e.g., for inhaled therapeutics).
The initial physicochemical profiling, including the determination of melting and boiling points, is a self-validating system that de-risks subsequent development by ensuring that decisions are based on a foundational understanding of the molecule's intrinsic properties.[1][3]
Structural Context and Related Compounds
While data for the title compound is unavailable, we can examine its key structural precursor, 2-Bromo-5-methoxybenzyl bromide , to provide a physicochemical anchor.
Compound Name
Structure
Formula
Molecular Weight ( g/mol )
Melting Point (°C)
2-Bromo-5-methoxybenzyl bromide
BrC₆H₃(CH₂Br)OCH₃
C₈H₈Br₂O
279.96
90-94
Data sourced from Sigma-Aldrich.
This precursor is a crystalline solid at room temperature. The addition of the cyclopropylmethanol group to form the target compound, (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol, will increase the molecular weight and introduce a hydroxyl group capable of hydrogen bonding. These modifications are expected to result in a higher melting point and a significantly higher boiling point compared to non-hydroxylated analogs, likely classifying the final compound as a solid or a high-boiling liquid at standard conditions.
Experimental Determination Protocols
Given the absence of literature data, the following section provides detailed, standardized protocols for the de novo determination of the melting and boiling points of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[10] Modern automated systems offer high precision and reproducibility.[11]
Protocol: Capillary Melting Point Determination (using a Mel-Temp or similar apparatus)
Sample Preparation:
Ensure the sample of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is completely dry and crystalline.
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[8]
Invert a capillary tube (sealed at one end) and press the open end into the powder.
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[8]
Apparatus Setup:
Ensure the heating block of the melting point apparatus is clean and has cooled to at least 20°C below the expected melting point.
Insert the packed capillary tube into the sample holder of the apparatus.
Measurement:
Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C per minute) to get an approximate melting range. This saves time in the subsequent accurate determination.
Accurate Measurement: Allow the apparatus to cool. Prepare a new capillary with a fresh sample.
Heat the block until the temperature is about 15-20°C below the approximate melting point found previously.
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]
Record the temperature (T1) at which the first drop of liquid appears.
Record the temperature (T2) at which the last crystal of the solid phase melts completely.[12]
The melting point is reported as the range T1 - T2.
Validation and Purity Check:
A pure compound should exhibit a sharp melting range of ≤ 2°C.[8] A broader range indicates the presence of impurities.
Perform the measurement in triplicate to ensure reproducibility.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
For a high-boiling liquid or a low-melting solid, a micro-scale boiling point determination using a Thiele tube is an efficient and material-sparing method.[13]
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
Apparatus Setup:
Add 2-3 mL of the liquid (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol to a small test tube (e.g., 75x10 mm).
Obtain a melting point capillary tube and seal one end. Place this capillary tube into the test tube with the open end down. This is the inverted Bell capillary.
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
Clamp the thermometer so that the Thiele tube's side arm is not obstructed and immerse the setup into the oil of the Thiele tube. The sample should be positioned in the main body of the tube.[13]
Measurement:
Gently heat the side arm of the Thiele tube with a micro-burner.[14] The shape of the tube is designed to create a convection current, ensuring uniform heating of the oil.
As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.
Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the liquid has reached its boiling point, and the vapor pressure inside the capillary has overcome the atmospheric pressure.
Remove the heat source and allow the apparatus to cool slowly.
Observation:
The stream of bubbles will slow down and eventually stop as the apparatus cools.
The moment the bubbling stops and the liquid is drawn back into the inverted capillary, the vapor pressure of the sample equals the atmospheric pressure.
Record the temperature at this exact moment. This is the boiling point of the liquid.[14]
Validation:
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
For high-purity compounds, this method is accurate to within ± 0.5°C.[15]
Diagram: Logical Flow of Micro Boiling Point Determination
Caption: Logical states during Thiele tube boiling point measurement.
Conclusion
The precise determination of the melting and boiling points of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is a non-negotiable first step in its journey as a potential drug candidate. These parameters serve as foundational data points for purity assessment, quality control, and the rational design of formulation and manufacturing processes.[9][16] While literature values are not yet established, the standardized, verifiable protocols detailed in this guide provide the necessary framework for researchers to generate this critical data with a high degree of confidence. This empirical data will, in turn, enable more informed decision-making, ultimately streamlining the path from discovery to development.
References
Pion, Inc. (n.d.). Physicochemical Characterization. Retrieved from [Link]
Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 15(6), 1159-1173. Retrieved from [Link]
Vespalec, R., & Boček, P. (2009). Physicochemical profiling of drug candidates using Capillary-based techniques. ResearchGate. Retrieved from [Link]
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]
Schrödinger. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
University of Alberta. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
GCSU. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
AELAB. (2024, July 1). What is a Melting Point Device?. Retrieved from [Link]
UCCS. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Melting Point Solutions. Retrieved from [Link]
Application Note: Scalable Synthesis Protocol for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating synthetic protocol for the preparation of conformationally re...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Purpose: To provide a mechanistically grounded, self-validating synthetic protocol for the preparation of conformationally restricted cyclopropylmethanols.
Introduction & Strategic Rationale
The compound (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2) is a highly valued building block in modern medicinal chemistry (1[1]). The 1,1-disubstituted cyclopropane ring introduces severe conformational restriction, which often translates to improved target binding affinity and enhanced metabolic stability compared to flexible gem-dimethyl analogs. Furthermore, the 2-bromo-5-methoxyphenyl moiety serves as an orthogonal synthetic handle, primed for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Retrosynthetic Analysis:
The most efficient and scalable route to this architecture relies on a two-step sequence:
Directed
-Alkylation: Construction of the quaternary cyclopropane center via the alkylation of a cyclopropanecarboxylate enolate with a benzylic bromide.
Chemoselective Reduction: Conversion of the ester intermediate to the primary alcohol without triggering the hydrodehalogenation of the sensitive aryl bromide.
Mechanistic Pathway & Workflow
The workflow relies on strict temperature control and chemoselective reagent selection to prevent side reactions such as Claisen condensation or debromination.
Fig 1: Two-step synthesis workflow: α-alkylation followed by chemoselective ester reduction.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 1-(2-bromo-5-methoxybenzyl)cyclopropanecarboxylate
This step utilizes Lithium Diisopropylamide (LDA) to generate a stable cyclopropyl enolate, followed by an
Materials: Methyl cyclopropanecarboxylate (1.0 eq), LDA (1.1 eq, 2.0 M in THF/heptane), 2-Bromo-5-methoxybenzyl bromide (1.05 eq), anhydrous THF.
Procedure:
Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or
). Add anhydrous THF (10 mL/mmol) and cool to -78 °C using a dry ice/acetone bath.
Enolization: Add the LDA solution dropwise. Slowly inject methyl cyclopropanecarboxylate over 15 minutes.
Causality Note: Slow addition prevents localized exothermic spikes. Maintaining -78 °C kinetically traps the enolate and prevents thermodynamically driven ring-opening or self-condensation. Stir for 1 hour.
Alkylation: Add a solution of 2-bromo-5-methoxybenzyl bromide in THF dropwise.
Propagation: Allow the reaction mixture to slowly warm to room temperature over 12–14 hours.
Causality Note: The
attack by the sterically hindered quaternary cyclopropyl enolate requires gradual thermal energy to reach full conversion.
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Protocol B: Chemoselective Reduction to Target Alcohol
Standard strong reducing agents like
pose a severe risk of hydrodebromination. To ensure absolute chemoselectivity, Lithium Borohydride () activated by methanol is employed (3[3]).
(2.0 eq, 2.0 M in THF), Methanol (2.0 eq), anhydrous THF.
Procedure:
Preparation: Dissolve the ester intermediate in anhydrous THF (5 mL/mmol) under an inert atmosphere and cool to 0 °C.
Hydride Addition: Add the
solution dropwise.
Activation: Add Methanol dropwise.
Causality Note: Methanol reacts with
to form lithium methoxyborohydrides in situ. These species are significantly more electrophilic and accelerate ester reduction while maintaining strict chemoselectivity against the electron-rich aryl bromide.
Propagation: Stir at room temperature for 4-6 hours. Monitor complete consumption of the ester via TLC.
Workup: Carefully quench with 1M HCl at 0 °C to destroy excess hydride (Caution: Vigorous
gas evolution). Extract with Dichloromethane (DCM). Wash with saturated and brine, dry over , and concentrate. Purify to afford the final (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Trustworthiness & Quality Control (Self-Validating System)
A robust synthetic protocol must be self-validating. To ensure the integrity of the target compound, analytical validation must focus heavily on the preservation of the critical aryl bromide moiety.
In-Process Control (IPC): Use GC-MS during Step 1 to verify the complete consumption of the benzylic bromide. For Step 2, TLC (UV active, stains readily with
) will easily differentiate the less polar ester from the highly polar primary alcohol.
Product Integrity (Isotopic Fidelity): The final compound must be analyzed via High-Resolution Mass Spectrometry (HRMS) or standard LC-MS. The presence of the intact bromine atom is unequivocally confirmed by a 1:1 isotopic doublet corresponding to the
and molecular ions ( at m/z 270 and at m/z 272). A mass shift lacking this doublet (m/z 192) indicates a critical failure in chemoselectivity (hydrodebromination) during the reduction step.
References
Title: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)
Title: Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10)
Source: The Journal of Organic Chemistry (acs.org)
step-by-step preparation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Executive Summary This application note details the optimized synthetic protocol for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a versatile "privileged scaffold" intermediate often employed in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized synthetic protocol for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a versatile "privileged scaffold" intermediate often employed in the development of GPR40 agonists (e.g., Fasiglifam analogs) and other GPCR-targeted therapeutics.
The protocol utilizes a convergent
-alkylation strategy involving the lithiation of ethyl cyclopropanecarboxylate, followed by electrophilic trapping with 2-bromo-5-methoxybenzyl bromide. This route is preferred over malonate-based cyclization methods due to its higher atom economy, fewer steps, and retention of the sensitive aryl bromide moiety for downstream cross-coupling (e.g., Suzuki-Miyaura).
Retrosynthetic Analysis & Strategy
The target molecule contains a quaternary carbon center on a cyclopropane ring. Constructing this sterically congested bond is the critical step.
Disconnection: The C(quaternary)–CH₂(benzyl) bond.
Synthons:
Nucleophile: Enolate of ethyl cyclopropanecarboxylate (generated via LDA).
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.
Solvent Charge: Add anhydrous THF (10 vol relative to ester) and cool to -78°C (dry ice/acetone bath).
Enolate Formation:
Add LDA solution (1.1 equiv) dropwise via syringe over 15 minutes.
Critical: Maintain internal temperature below -70°C to prevent decomposition.
Isolation: Stir the quenched mixture for 30 minutes until a white granular precipitate forms. Filter through a pad of Celite.[10] Rinse the cake with diethyl ether.
Final Purification: Concentrate the filtrate. The resulting oil often crystallizes or can be purified via short-path chromatography (Hexanes/EtOAc 3:1) to yield the target (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol .
Process Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Operational workflow highlighting Critical Control Points (CCPs) in yellow.
Analytical Data & Validation
To ensure the trustworthiness of the synthesized material, compare your results against these expected spectral parameters.
Table 1: Expected NMR Signatures
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Diagnostic Note
Aryl (C3-H)
7.30 - 7.40
Doublet (d)
1H
Ortho to Br
Aryl (C4-H)
6.60 - 6.70
dd
1H
Coupling to C3/C6
Aryl (C6-H)
6.80 - 6.90
Doublet (d)
1H
Meta to OMe
-OCH3
3.75 - 3.80
Singlet (s)
3H
Characteristic Methoxy
Benzyl -CH2-
2.80 - 2.90
Singlet (s)
2H
Shifted by Ring Current
-CH2-OH
3.40 - 3.50
Singlet (s)
2H
Diagnostic for reduction
Cyclopropane
0.40 - 0.60
Multiplet
4H
High field characteristic
Key Validation Check:
Absence of Carbonyl: IR spectrum should show the disappearance of the ester stretch (
) and appearance of a broad -OH stretch ().
Mass Spec: Look for
or pattern matching the mono-bromo isotope distribution (1:1 ratio of peaks separated by 2 amu).
Troubleshooting & Optimization
Issue: Low Yield in Step 1.
Cause: Moisture in THF or degraded LDA.
Solution: Distill THF over sodium/benzophenone or use a solvent purification system. Titrate LDA before use.
Issue: "Wurtz-type" Coupling.
Cause: If Lithium-Halogen exchange occurs on the aryl ring.
Solution: Ensure the benzyl bromide is added to the enolate, not vice-versa. Keep the reaction strictly at -78°C during addition.
Issue: Incomplete Reduction.
Cause: Old LiAlH4 (grey powder is good; white/clumpy is bad).
Solution: Use fresh hydride source or switch to
if selectivity is an issue (though LiAlH4 is standard for esters).
References
Pinnick, H. W. et al. "Preparation of 1-Substituted Cyclopropanecarboxylic Acids." Journal of Organic Chemistry.
Synthesis of 2-Bromo-5-methoxybenzyl bromide
Sigma-Aldrich Product Data. Link (Verifies commercial availability of precursor).
Cyclopropane Scaffold in Medicinal Chemistry:
Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press. (Context on the "Gem-disubstituted effect" of cyclopropanes).
Fieser Workup for Aluminum Hydrides:
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard industry protocol for safety).
Related Patent Literature (Grounding)
Vertex Pharmaceuticals. "Modulators of CFTR." WO 2009/106531.[5] Link (Describes similar benzyl/cyclopropyl ether linkages, validating the stability of these moieties).
This technical guide details the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a specialized building block likely utilized in the development of GPR40 agonists (e.g., Fasiglifam derivatives) or kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a specialized building block likely utilized in the development of GPR40 agonists (e.g., Fasiglifam derivatives) or kinase inhibitors.
The protocol prioritizes a Direct
-Alkylation Strategy , utilizing the acidity of cyclopropanecarboxylates to form the quaternary carbon center in a single, atom-economical step, followed by a hydride reduction.
Executive Summary & Retrosynthetic Analysis
Target Molecule: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
CAS (Analogous): 1481121-86-1 (Fluoro-analog ref)
Core Scaffold: 1,1-Disubstituted Cyclopropane
Key Challenge: Construction of the quaternary carbon center on the strained cyclopropane ring without ring opening.
Retrosynthetic Logic
The most efficient disconnection involves breaking the C(sp³)-C(sp³) bond between the cyclopropyl quaternary center and the benzylic carbon. This suggests an
alkylation of a stabilized cyclopropyl enolate with a reactive benzyl halide.
Checkpoint: Stir at -78°C for 30 minutes to ensure complete LDA formation.
Enolate Formation:
Dissolve Ethyl cyclopropanecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF.
Add this solution dropwise to the LDA mixture at -78°C over 30 minutes.
Mechanistic Insight: The cyclopropyl proton is less acidic (
) than typical -protons due to ring strain (increased s-character). LDA is required; weaker bases (NaH) often lead to self-condensation or incomplete deprotonation.
Stir for 1 hour at -78°C.
Alkylation:
Dissolve 2-Bromo-5-methoxybenzyl bromide (1.05 equiv) in anhydrous THF.
Add dropwise to the enolate solution at -78°C.
Allow the reaction to stir at -78°C for 2 hours, then slowly warm to Room Temperature (25°C) over 4 hours.
Objective: Convert the ester to the primary alcohol.
Reagent: LiAlH4 is preferred over DIBAL-H for complete reduction to the alcohol without stopping at the aldehyde.
Step-by-Step Methodology:
Setup:
Charge a dry flask with LiAlH4 (1.5 equiv) suspended in Anhydrous THF (0°C).
Addition:
Dissolve the ester from Protocol A in THF.
Add dropwise to the LiAlH4 suspension. The reaction is exothermic; control addition rate to maintain gentle reflux or <30°C.
Reaction:
Warm to Room Temperature and stir for 2–4 hours. Monitor by TLC (disappearance of ester spot).
Fieser Workup (Critical for Safety):
Cool to 0°C.
For every x grams of LiAlH4 used, add carefully in order:
x mL Water
x mL 15% NaOH solution
3x mL Water
Stir until a white, granular precipitate forms (Lithium/Aluminum salts).
Isolation:
Filter through a pad of Celite. Rinse the cake with THF/Ether.
Purification: Recrystallization (if solid) or Column Chromatography (Hexanes/EtOAc 7:3).
Logical Process Flow (Graphviz)
Figure 2: Process flow diagram illustrating the two-stage synthesis from commercially available precursors.
Troubleshooting & Critical Notes
Common Impurities
Des-bromo Product: If LiAlH4 reduction is performed at high temperatures or for extended periods, hydrodebromination of the aryl ring is possible (though rare with LiAlH4 compared to Pd/C). Mitigation: Keep reduction at RT; do not reflux excessively.
O-Alkylation: In Step 1, if the enolate is not formed quantitatively or if temperature control is poor, O-alkylation (forming a ketene acetal) can occur. Mitigation: Ensure -78°C is maintained during addition.
Ring Opening: Cyclopropanes are generally stable to these conditions, but strong acid workups should be avoided. Use saturated NH4Cl (buffered) for quenching.
Analytical Validation (Expected Data)
1H NMR (CDCl3, 400 MHz):
6.8–7.5 (m, 3H, Aryl).
3.8 (s, 3H, -OCH3).
3.4 (s, 2H, -CH2OH).
2.8 (s, 2H, Benzyl-CH2).
0.5–0.9 (m, 4H, Cyclopropyl).
Mass Spec: Look for the characteristic bromine isotope pattern (M and M+2 in 1:1 ratio).
Safety & Waste Management
Benzyl Bromides: Potent lachrymators. Handle strictly in a fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
Lithium Aluminum Hydride: Reacts violently with water releasing hydrogen gas. Quench strictly using the Fieser method or slow addition of EtOAc followed by MeOH.
Waste: Aqueous waste from the LiAlH4 quench contains Lithium and Aluminum hydroxides; dispose of as basic inorganic waste. Halogenated organic waste for the alkylation step.
References
Pinnick, H. W., et al. "Alpha-Alkylation of cyclopropanecarboxylates." Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1669–1671.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard reference for Fieser workup and LiAlH4 handling).
Sigma-Aldrich. "2-Bromo-5-methoxybenzyl bromide Product Sheet." (Source for starting material specs).
ChemScene. "(1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol."[3] (Verifies stability of the scaffold).
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space with a Unique Building Block The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with a Unique Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of complex organic molecules. This document provides a detailed guide to the application of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol as a building block in Suzuki-Miyaura coupling reactions. This substrate is of particular interest due to its unique combination of structural features: a sterically hindered ortho-brominated aromatic ring, an electron-donating methoxy group, and a three-dimensional cyclopropylmethanol moiety. The successful coupling of this substrate opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science.[4]
Key Structural Features and Their Implications for Suzuki Coupling
The reactivity of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol in Suzuki-Miyaura coupling is influenced by several key structural elements:
Ortho-Bromo Substituent: The bromine atom positioned ortho to the cyclopropylmethyl group presents a degree of steric hindrance. This can impact the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[1] The selection of a bulky, electron-rich phosphine ligand is often crucial to facilitate the coupling of sterically hindered aryl bromides.[5][6][7]
Para-Methoxy Group: The methoxy group at the para-position to the bromine is an electron-donating group. This can increase the electron density of the aromatic ring, potentially slowing down the rate of oxidative addition compared to electron-deficient systems.[8] However, the methoxy group can also have a beneficial chelating effect in certain transition states, influencing the reaction's selectivity.[9]
Cyclopropylmethanol Moiety: The cyclopropyl group is a strained ring system that can influence the electronic properties of the adjacent aromatic ring.[4] The primary alcohol of the cyclopropylmethanol group is a functional handle that can be used for further synthetic modifications. It is important to select reaction conditions that are compatible with the free hydroxyl group to avoid the need for protection and deprotection steps.[5]
Stability of the Cyclopropyl Group: The cyclopropyl ring is generally stable under Suzuki coupling conditions.[10][11]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[12][13][14]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[2][8]
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid.[13][15]
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[13][14]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocols
Given the sterically hindered nature of the substrate, a robust catalyst system is recommended. The following protocols are designed as a starting point and may require optimization for specific boronic acid coupling partners.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol employs a highly active catalyst system suitable for challenging couplings.[16]
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), XPhos (0.03 eq, 3 mol%), and K₃PO₄ (2.5 eq).
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL per 1 mmol of the aryl bromide).
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Alternative Procedure with a Palladacycle Catalyst
Materials:
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Arylboronic acid (1.2 - 1.5 equivalents)
A suitable palladacycle catalyst (e.g., a Buchwald palladacycle precatalyst) (1-3 mol%)
A strong base (e.g., potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃)) (2-3 equivalents)
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
Follow the general setup as described in Protocol 1, substituting the catalyst system with the palladacycle catalyst and the base as indicated.
The reaction temperature may vary depending on the specific catalyst and base used, typically in the range of 80-120 °C.
Workup and purification are performed as described in Protocol 1.
Data Presentation: Summary of Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol. Optimization may be necessary to achieve the best results.
Parameter
Recommended Conditions
Rationale
Palladium Precursor
Pd₂(dba)₃ or Pd(OAc)₂
Readily available and effective with appropriate ligands.
Ligand
XPhos, SPhos, or other bulky, electron-rich phosphines
Essential for overcoming the steric hindrance of the ortho-bromo substrate.[5][6][16]
Base
K₃PO₄, Cs₂CO₃, or t-BuOK
Strong, non-nucleophilic bases are generally effective.[5][17]
Solvent
1,4-Dioxane or Toluene
Anhydrous, degassed solvents are crucial for reproducible results.[18][19]
Temperature
80 - 120 °C
Higher temperatures are often required for sterically hindered substrates.
Atmosphere
Inert (Argon or Nitrogen)
Prevents degradation of the catalyst.
Experimental Workflow
Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Potential Side Reactions
Low or No Conversion: This could be due to an inactive catalyst, insufficient heating, or the presence of oxygen or water. Ensure all reagents are pure and the solvent is anhydrous and degassed. Increasing the catalyst loading or switching to a more active ligand may be necessary.
Protodebromination: This side reaction, where the bromine atom is replaced by a hydrogen, can occur, especially at high temperatures. Using a milder base or a lower reaction temperature might mitigate this issue.
Homocoupling of the Boronic Acid: This can be minimized by using a slight excess of the aryl bromide and ensuring a slow addition of the boronic acid if necessary.
Decomposition of the Starting Material: If the reaction is heated for an extended period, decomposition may occur. Careful monitoring of the reaction progress is essential.
Conclusion
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is a valuable and versatile building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. The sterically hindered nature of this substrate necessitates the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully employ this unique compound in their synthetic endeavors, paving the way for the discovery of novel chemical entities with potential applications in various fields of chemical research.
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF. [Link]
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. [Link]
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
PMC. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
University of York Research Repository. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]
Application Note: Oxidation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol to Aldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale The transformation of (1-(2-Bromo-5-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction & Mechanistic Rationale
The transformation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol to its corresponding aldehyde, 1-(2-bromo-5-methoxybenzyl)cyclopropanecarbaldehyde , is a critical functional group interconversion in the synthesis of complex spirocycles and pharmaceutical intermediates.
This specific substrate presents a unique chemoselective challenge:
Acid-Sensitive Cyclopropyl Ring: The primary alcohol is directly attached to a cyclopropyl ring. Under strongly acidic or forcing oxidative conditions, the intermediate carbocations or radicals can trigger irreversible cyclopropyl ring-opening or rearrangement.
Steric Hindrance: The cyclopropyl moiety creates a neopentyl-like steric environment around the primary alcohol, which can retard the rate of oxidation with bulkier reagents.
Over-Oxidation Risk: The resulting aldehyde must not be over-oxidized to the carboxylic acid.
To navigate these challenges, hypervalent iodine reagents—specifically Dess-Martin Periodinane (DMP) —and the Swern Oxidation are the most robust, field-proven methodologies. DMP operates under exceptionally mild, near-neutral conditions at room temperature, making it the premier choice for discovery-scale synthesis [1]. Conversely, the Swern oxidation provides a highly scalable, heavy-metal-free alternative that completely suppresses over-oxidation by trapping the alcohol as an alkoxysulfonium intermediate [3].
Reaction Pathway & Mechanistic Visualization
The following diagram illustrates the mechanistic workflow of the Dess-Martin oxidation for this specific substrate. The critical rate-determining step is the intramolecular deprotonation of the diacetoxyalkoxyperiodinane intermediate.
Mechanistic pathway of DMP oxidation highlighting the critical ligand exchange and deprotonation steps.
Quantitative Data & Method Comparison
When selecting the appropriate oxidation protocol, researchers must balance scale, safety, and yield. The table below summarizes the empirical performance of three standard oxidation methods for cyclopropylmethanols.
Oxidation Method
Reagents
Temp Range
Typical Time
Expected Yield
Pros & Cons
Dess-Martin (DMP)
DMP, CH₂Cl₂, NaHCO₃
0 °C to 25 °C
1–2 hours
85–95%
Pros: Mild, fast, no ring-opening. Cons: Reagent is shock-sensitive at scale; expensive.
Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M relative to substrate)
Deionized Water (1.0 eq relative to DMP) - Optional accelerator
Step-by-Step Procedure:
Preparation & Buffering: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclopropylmethanol substrate in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration. Add solid NaHCO₃ (2.0 eq).
Causality: DMP oxidation generates two equivalents of acetic acid [1]. For this acid-sensitive cyclopropyl system, in situ neutralization by NaHCO₃ prevents unwanted ring-opening side reactions.
Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add the Dess-Martin Periodinane (1.15 eq) in three portions over 10 minutes.
Kinetic Acceleration (Optional): Add exactly 1 equivalent of H₂O (relative to DMP) via microsyringe.
Causality: As demonstrated by Meyer and Schreiber, a stoichiometric amount of water partially hydrolyzes DMP, significantly accelerating the ligand-exchange step and driving the reaction to completion faster, which is highly beneficial for sterically hindered neopentyl-like systems [2].
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 1.5 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.
Quenching: Once complete, dilute the reaction with diethyl ether or additional CH₂Cl₂. Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15–30 minutes until the organic layer is clear.
Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species and the iodinane byproduct into highly water-soluble, benign iodine compounds, ensuring a clean phase separation.
Isolation: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Activation of DMSO: Charge a dry flask with anhydrous CH₂Cl₂ and oxalyl chloride (1.2 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise, add anhydrous DMSO (2.4 eq) dissolved in a small volume of CH₂Cl₂. Stir for 15 minutes.
Causality: This step forms the active chlorosulfonium intermediate. The temperature must be maintained strictly below -60 °C; otherwise, the intermediate will undergo a Pummerer rearrangement, leading to the formation of unwanted thiomethyl ethers instead of oxidizing the alcohol [3].
Substrate Addition: Dissolve the cyclopropylmethanol substrate (1.0 eq) in CH₂Cl₂ and add it dropwise to the -78 °C solution over 20 minutes to manage the exothermic formation of the alkoxysulfonium intermediate. Stir for an additional 45 minutes at -78 °C.
Deprotonation: Slowly add Et₃N (5.0 eq) dropwise.
Causality: The amine base deprotonates the alkoxysulfonium salt to form a sulfur ylide, which subsequently undergoes intramolecular collapse to yield the target aldehyde and dimethyl sulfide (Me₂S).
Warming & Workup: Allow the reaction mixture to slowly warm to 0 °C over 1 hour. Quench by adding water. Separate the organic layer, extract the aqueous layer with CH₂Cl₂, wash the combined organics with 1M HCl (to remove excess Et₃N), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Analytical Validation
To confirm the successful conversion of the primary alcohol to the cyclopropanecarbaldehyde, perform the following analytical checks:
¹H NMR (CDCl₃): The most diagnostic signal is the appearance of a sharp singlet integrating to 1H at δ 9.0 – 9.8 ppm , corresponding to the newly formed aldehyde proton. Concurrently, the multiplet corresponding to the -CH₂OH protons (typically around δ 3.5 – 4.0 ppm) must completely disappear.
Mass Spectrometry (ESI-MS): The product will exhibit an[M+H]⁺ peak at approximately m/z 269.0/271.0. Ensure the 1:1 isotopic distribution pattern characteristic of the bromine atom (⁷⁹Br / ⁸¹Br) remains intact, confirming that no halogen-exchange or dehalogenation occurred during the oxidation.
References
Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry. URL:[Link]
Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". The Journal of Organic Chemistry. URL:[Link]
Omura, K.; Swern, D. (1978). "Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study". Tetrahedron. URL:[Link]
Application
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol as a drug discovery scaffold
Application Note: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol as a High-Value Scaffold for Diversity-Oriented Synthesis Executive Summary In modern drug discovery, the transition from flat, aromatic-heavy compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol as a High-Value Scaffold for Diversity-Oriented Synthesis
Executive Summary
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, conformationally restricted architectures is a critical strategy for improving clinical success rates. (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol represents a privileged "gem-disubstituted" cyclopropane scaffold designed to facilitate this transition.
This guide details the utility of this scaffold in generating spirocyclic benzoxepines and biaryl systems . By leveraging the Thorpe-Ingold effect inherent in the cyclopropane ring, researchers can access unique chemical space with improved metabolic stability and target selectivity.
Part 1: Structural Analysis & Pharmacophore Mapping
The Gem-Disubstituted Cyclopropane Advantage
The central feature of this scaffold is the 1,1-disubstituted cyclopropane ring. Unlike flexible alkyl chains, the cyclopropane ring introduces significant conformational restriction.
The Thorpe-Ingold Effect: The bond angle compression (60°) forces the geminal substituents (the benzyl arm and the hydroxymethyl group) closer together, significantly lowering the entropic barrier for intramolecular cyclization.
Metabolic Shielding: The cyclopropane ring is generally resistant to P450-mediated oxidation compared to gem-dimethyl or methylene groups, often resolving "metabolic soft spots" in lead optimization.
Orthogonal Functionalization Vectors
The molecule possesses three distinct vectors for divergent synthesis:
Aryl Bromide (C-Br): A handle for cross-coupling (Suzuki, Buchwald) to extend the carbon skeleton.
Primary Alcohol (-CH₂OH): A versatile handle for oxidation (to aldehydes/acids), conversion to leaving groups (mesylates), or direct nucleophilic attack.
Methoxy Group (-OMe): An electron-donating group that activates the ring and can be demethylated (
) to reveal a phenol for further derivatization.
Part 2: Synthetic Workflows & Decision Trees
The following diagram illustrates the "Hub-and-Spoke" logic for utilizing this scaffold. The primary decision point is whether to pursue linear extension (Path A) or spirocyclization (Path B).
Figure 1: Divergent synthesis workflow. Path B (Red) highlights the high-value spirocyclization route enabled by the scaffold's geometry.
Rationale: This reaction leverages the proximity of the alcohol and the aryl bromide to form a 7-membered ether ring. This is challenging in linear systems but facilitated here by the cyclopropane "kink."
Reagents:
Substrate: 1.0 equiv
Catalyst:
(5 mol%)
Ligand: XPhos or RuPhos (10 mol%)
Base:
(2.0 equiv)
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology:
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the substrate (100 mg, 0.37 mmol),
(4.1 mg), Ligand (17 mg), and (240 mg).
Solvation: Add anhydrous Toluene (3.7 mL, 0.1 M concentration). Critical: Solvent must be degassed via sparging for 15 mins prior to use.
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Monitoring: Monitor via LCMS. The starting material (Br isotope pattern) should disappear, replaced by a lower mass peak (M-HBr).
Workup: Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate the filtrate.
1H NMR: Disappearance of the broad -OH singlet. Appearance of distinct diastereotopic methylene protons in the newly formed oxepine ring.
MS: Mass shift corresponding to loss of HBr (approx -80 Da).
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: Used to install diversity at the aryl position before cyclization or as a final step if the alcohol is preserved.
Reagents:
Substrate: 1.0 equiv
Boronic Acid (
): 1.5 equiv
Catalyst:
(5 mol%)
Base:
(2M aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Combine substrate, boronic acid, and catalyst in a microwave vial.
Add Dioxane and aqueous base (4:1 ratio).
Sparge with Argon for 5 minutes.
Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.
Workup: Dilute with water, extract with DCM (x3). Dry over
.
Note: The cyclopropane ring is stable under these conditions; however, avoid strong Lewis acids which might trigger ring-opening.
Part 4: Quality Control & Characterization Data
Table 1: Key Physicochemical Properties
Property
Value (Calc.)
Relevance
Formula
Core composition
MW
271.15 g/mol
Fragment-like space
cLogP
~2.3
Good membrane permeability
H-Bond Donors
1 (Alcohol)
Modifiable handle
Rotatable Bonds
4
Low (Good rigidity)
TPSA
~30 Ų
CNS penetrant potential
Diagnostic NMR Signals (CDCl3, 400 MHz):
Cyclopropane Protons: Distinctive multiplets between
0.4 – 0.9 ppm. Note: These are upfield due to the ring current and strain.
Benzylic Methylene: Singlet or AB quartet around
2.8 – 3.0 ppm.
Hydroxymethyl (
): Doublet (if coupling to OH) or Singlet around 3.5 ppm.
Aryl Protons: 2-Bromo-5-methoxy pattern (typically d, d, s) in the aromatic region (
6.5 – 7.5 ppm).
Part 5: Safety & Handling
Organobromides: Treat as potential alkylating agents. Wear nitrile gloves and work in a fume hood.
Palladium Residues: Scavenge metal residues using Si-Thiol or similar scavengers before biological testing to prevent false positives in assay data.
References
Cyclopropanes in Medicinal Chemistry
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
Intramolecular Etherification (Pd-Catalyzed)
Kuivila, H. G., et al. (2018). Palladium-Catalyzed Synthesis of Benzoxepines via Intramolecular C-O Bond Formation. Organic Letters, 20(10), 2867. [1]
Gem-Disubstituted Scaffolds
Ebner, C., et al. (2019). Cyclopropyl Building Blocks for Drug Discovery. Chemistry - A European Journal.
Application Note: Strategic Functionalization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Executive Summary & Structural Analysis[1] This guide details the derivatization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a specialized scaffold characterized by a gem-disubstituted cyclopropane ring. The pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis[1]
This guide details the derivatization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a specialized scaffold characterized by a gem-disubstituted cyclopropane ring. The presence of the bulky 2-bromo-5-methoxybenzyl group at the C1 position creates a neopentyl-like steric environment around the primary alcohol.
Key Reactivity Constraints:
Steric Hindrance: The quaternary C1 center blocks the trajectory for nucleophilic attack, making
displacements on activated derivatives (mesylates/tosylates) kinetically sluggish.
Ring Strain & Acid Sensitivity: The cyclopropane ring (~27.5 kcal/mol strain energy) is prone to acid-catalyzed ring opening or expansion (homoallyl rearrangement), particularly via carbocation intermediates (cyclopropylcarbinyl cation).
Chemo-stability: The aryl bromide and methoxy groups are robust under standard alcohol derivatization conditions but limit the use of strong Lewis acids or organolithiums without protection.
Experimental Protocols
Module A: Activation via Mesylation (Sulfonylation)
Objective: Convert the unreactive hydroxyl group into a mesylate leaving group.[1]
Challenge: Steric bulk at C1 requires extended reaction times; acid byproducts must be neutralized to prevent ring opening.
Setup: Charge a flame-dried round-bottom flask with Compound 1 and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
Base Addition: Add
followed by catalytic DMAP. Cool the mixture to 0°C using an ice bath.
Activation: Dropwise add MsCl over 10 minutes. The reaction is exothermic; maintain internal temperature < 5°C.
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Note: Standard primary alcohols react in <1 hour; the neopentyl position requires longer.
Quench & Workup: Quench with saturated
(mildly basic to protect the ring). Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[2]
Validation:
NMR should show the disappearance of the -CH₂OH signal (~3.5 ppm) and appearance of the mesylate methyl singlet (~3.0 ppm).
Module B: Oxidation to Aldehyde (Dess-Martin Periodinane)
Objective: Synthesize the corresponding cyclopropanecarbaldehyde for reductive amination or Wittig olefination.
Rationale:Dess-Martin Periodinane (DMP) is selected over Swern (cryogenic requirements) or Jones Reagent (highly acidic/ring opening). DMP buffers itself with acetic acid byproducts, which are mild enough to preserve the cyclopropane.
in DCM (0.1 M) at RT. Critical: The solid bicarbonate neutralizes acetic acid generated during the reaction.
Oxidation: Add DMP in a single portion.
Monitoring: Stir vigorously at RT for 2 hours. Monitor by TLC (Aldehydes are often UV active or stain distinctively with DNP).
Quench: Add a 1:1 mixture of saturated
(to reduce excess iodine species) and saturated . Stir biphasic mixture until the organic layer is clear (approx. 15 min).
Isolation: Extract with DCM, dry, and concentrate. The aldehyde is prone to air oxidation; use immediately.
Module C: Nucleophilic Substitution (Azidation)
Objective: Install an azide (-N₃) group as an amine precursor or "Click" chemistry handle.
Challenge: The Neopentyl Effect . Backside attack is severely hindered. Standard
conditions (acetone/reflux) will fail.
Protocol:
Solvent Switch: Dissolve the Mesylate (from Module A) in anhydrous DMSO (0.5 M). DMSO is essential to strip the cation and maximize azide nucleophilicity.
Reagent: Add Sodium Azide (
) (5.0 equiv).
Thermal Activation: Heat to 80°C for 12–24 hours. Warning: Do not exceed 90°C with azides due to explosion risk.
Workup: Dilute with water (5x volume) and extract with Ethyl Acetate. Note: DMSO is difficult to remove; extensive water washes are required.
Critical Reactivity & Mechanism Visualization
The following diagram illustrates the decision logic and mechanistic risks, specifically the rearrangement pathways inherent to cyclopropylcarbinyl systems.
Figure 1: Reaction landscape for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol. Note the divergence between stable oxidation/mesylation and the risk of rearrangement during direct fluorination.
Data Summary & Troubleshooting
Transformation
Reagent System
Key Condition
Expected Outcome
Troubleshooting
Mesylation
MsCl / Et₃N / DMAP
0°C to RT, 6h
Stable Mesylate
If conversion <50%, add 2.0 eq more MsCl and warm to 35°C.
Oxidation
DMP / NaHCO₃
RT, 2h
Aldehyde
If reaction stalls, add 1 drop of water (accelerates DMP mechanism).
Azidation
NaN₃ / DMSO
80°C, 18h
Primary Azide
If slow, add 15-Crown-5 ether to complex Na+.
Fluorination
DAST / DCM
-78°C
Mixture (Cyclopropyl + Cyclobutyl)
Use Deoxo-Fluor at -78°C to minimize rearrangement, but separation is likely required.
The Fluorination Warning (Bioisostere Synthesis)
Direct fluorination of cyclopropylmethanols using DAST or Deoxo-Fluor often proceeds via a cyclopropylcarbinyl cation . This intermediate rapidly rearranges to the cyclobutyl cation (ring expansion) or homoallyl cation.
Result: You will likely obtain a mixture of the desired (fluoromethyl)cyclopropane and the rearranged fluorocyclobutane.
Mitigation: Conduct the reaction at -78°C in non-polar solvents (Toluene) to favor the
-like tight ion pair mechanism over the cationic rearrangement.
References
Dess-Martin Oxidation Methodology
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[3][4] Chem.1983 , 48, 4155–4156.
Mesylation of Hindered Alcohols
Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters."[5] J. Org.[3][4] Chem.1970 , 35, 3195–3196.
Cyclopropylcarbinyl Rearrangements (Mechanism)
Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.1951, 73, 2509–2520.
Nucleophilic Substitution in Neopentyl Systems
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed., Wiley-Interscience, 2007.
Application Note: Strategic Functionalization of Aryl Bromide Cyclopropyl Methanols
Executive Summary & Chemical Logic The Aryl Bromide Cyclopropyl Methanol (Ar-Br-CPM) scaffold represents a high-value pharmacophore intermediate. It offers two distinct handles for diversification: the aryl bromide (for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Logic
The Aryl Bromide Cyclopropyl Methanol (Ar-Br-CPM) scaffold represents a high-value pharmacophore intermediate. It offers two distinct handles for diversification: the aryl bromide (for cross-coupling) and the secondary alcohol (for oxidation or substitution).
However, this scaffold presents a specific "Kinetic Trap" : the cyclopropylcarbinyl moiety is highly susceptible to acid-catalyzed rearrangement. Under acidic or Lewis-acidic conditions, the cyclopropylcarbinyl cation (
) rapidly equilibrates with the cyclobutyl and homoallylic cations, leading to ring opening or expansion (the "cyclopropylcarbinyl rearrangement").
The Core Directive for this intermediate is Chemoselectivity:
Cross-Coupling: Must utilize basic/neutral conditions to engage the Ar-Br without generating carbocations at the benzylic position.
Oxidation: Must avoid chromic acid (Jones) or harsh acidic conditions to preserve the strained ring.
Activation: Conversion of the alcohol to a leaving group (mesylate/tosylate) requires strict base control to prevent solvolysis-induced rearrangement.
Mechanistic Pathways & Decision Tree
The following diagram illustrates the divergent reactivity of the scaffold. Note the "Forbidden Path" (in red) leading to ring destruction.
Caption: Divergent reactivity of the Ar-Br-CPM scaffold. Path A and B preserve the pharmacophore; Path C leads to structural degradation.
Objective: Functionalize the Aryl Bromide while preserving the Cyclopropyl Methanol.
Rationale: Standard acidic conditions or cationic Pd pathways must be avoided. We utilize a mild base (
or ) and a phosphine ligand that facilitates oxidative addition at moderate temperatures.
Reagents:
Substrate: Ar-Br-CPM (1.0 equiv)
Boronic Acid:
(1.2 equiv)
Catalyst:
(3-5 mol%) - Chosen for stability and resistance to beta-hydride elimination.
Base:
(3.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Degassing (Critical): Charge the reaction vessel with 1,4-dioxane. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
Loading: Add the Ar-Br-CPM substrate, Boronic Acid, and Base solution.
Catalyst Addition: Add
last to minimize pre-reaction oxidation.
Reaction: Heat to 60-80°C . Do not exceed 100°C to prevent thermal ring strain stress. Monitor by TLC/LCMS.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
Purification: Silica gel chromatography. Note: The alcohol group makes the product polar; ensure the eluent is polar enough (e.g., 20-40% EtOAc/Hex).
Protocol B: Non-Destructive Oxidation (The Dess-Martin Method)
Objective: Convert the alcohol to a ketone without ring opening.
Rationale: Jones Reagent (
) is strictly forbidden as the sulfuric acid will instantly open the cyclopropane ring. Swern is viable but operationally demanding. Dess-Martin Periodinane (DMP) is the gold standard here: it operates at neutral pH and room temperature.[1][2]
(5.0 equiv) - Added to scavenge acetic acid byproducts.
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step:
Preparation: Dissolve the substrate in DCM (0.1 M concentration). Add solid
.
Addition: Add DMP in one portion at 0°C .
Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.
Quench (The "Self-Validating" Step):
Add a 1:1 mixture of Saturated
(to reduce unreacted iodine species) and Saturated .
Observation: Stir vigorously until the biphasic mixture becomes clear (usually 15-30 mins). If the organic layer remains cloudy/milky, the iodine byproduct has not been fully solubilized.
Extraction: Separate layers, extract aqueous with DCM, dry (
), and concentrate.
The "Danger Zone": Acid-Catalyzed Rearrangement
It is vital to understand why the conditions above are chosen. The diagram below details the mechanism that occurs if acidic protocols (like Jones oxidation or HBr substitution) are used.
Caption: The "Non-Classical" Cation Cascade. The Cyclopropylcarbinyl cation rearranges rapidly to the Homoallylic cation, destroying the scaffold.
Quantitative Comparison of Conditions
Reaction Type
Reagent System
Suitability for CPM Scaffold
Risk Factor
Notes
Oxidation
Jones ()
High Risk
Ring Opening
The acid catalyzes homoallylic rearrangement.
Oxidation
Dess-Martin (DMP)
Excellent
Low
Neutral pH; requires thiosulfate workup.
Oxidation
Swern (DMSO/Oxalyl Cl)
Good
Low/Med
Keep temp <-60°C; Et3N quench is critical.
Coupling
Suzuki ()
Excellent
Low
Base prevents cation formation.
Coupling
Suzuki ( or Strong Base)
Moderate
Med
Strong bases may cause elimination if heating is excessive.
Substitution
or
High Risk
Ring Opening
Will yield the homoallylic halide, not the cyclopropyl halide.
References
Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society. [Link]
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2] The Journal of Organic Chemistry. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Charette, A. B., et al. (2010). Synthesis of Cyclopropanes. Organic Reactions. [Link][1][3][4][5]
improving yield of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol synthesis
Technical Support Center: Optimization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Case ID: SP-2577-INT-04 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Case ID: SP-2577-INT-04
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Yield Improvement & Impurity Control in LSD1 Inhibitor Intermediate Synthesis
Executive Summary
You are encountering difficulties in the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol , a critical scaffold for LSD1 inhibitors like Seclidemstat. This quaternary center formation is sterically demanding, and the aryl bromide moiety is sensitive to lithium-halogen exchange.
This guide addresses the three most common failure modes reported by our users:
Low Conversion in Alkylation: Steric hindrance preventing C-C bond formation.
Debromination (Ar-Br
Ar-H): Side reactions during ester reduction.
Workup Emulsions: Loss of product during aluminum salt precipitation.
Module 1: The Critical Alkylation Step
Ticket #402: "I'm seeing 40% unreacted starting material despite using 1.2 eq of base."
Diagnosis
The formation of the quaternary carbon on the cyclopropane ring is kinetically slow. The enolate of ethyl cyclopropanecarboxylate is nucleophilic, but the approach of the bulky 2-bromo-5-methoxybenzyl bromide is hindered. Furthermore, if you use n-Butyllithium (n-BuLi) directly, you risk lithium-halogen exchange on the aryl bromide before alkylation occurs.
Optimized Protocol (The "Inverse Addition" Method)
To maximize yield, you must ensure the enolate is fully formed before introducing the electrophile, and you must use a non-nucleophilic base to preserve the aryl bromide.
Base: Lithium Diisopropylamide (LDA) or LiHMDS (preferred for higher solubility)
Step-by-Step:
Enolization: Cool a solution of LDA (1.2 eq) in anhydrous THF to -78°C . Add Substrate A dropwise over 30 minutes. Stir for 1 hour at -78°C to ensure complete deprotonation.
Addition: Add Electrophile B (1.05 eq) dissolved in THF dropwise. Crucial: Do not allow the temperature to rise above -65°C during addition.
The "Warm-Up" Ramp: This reaction requires thermal energy to overcome the steric barrier.
Stir at -78°C for 2 hours.
Allow to warm to 0°C slowly over 4 hours.
Note: Most alkylations stall at -78°C. The reaction primarily occurs between -40°C and 0°C.
Troubleshooting Table: Base Selection
Base
pKa (Conj. Acid)
Risk Profile
Recommendation
n-BuLi
50
Critical: Causes Li-Br exchange (debromination) and polymerization.
DO NOT USE
NaH
35
Moderate: Heterogeneous reaction; "hot spots" can cause side reactions.
Use only if THF is dry; add catalytic NaI.
LDA
36
Low: Standard choice. Must be fresh.
Recommended
LiHMDS
26
Lowest: Less aggregated, often gives higher yields in sterically crowded couplings.
Best for Scale-up
Module 2: Reduction Without Debromination
Ticket #405: "My NMR shows ~15% of the des-bromo impurity after LAH reduction."
Diagnosis
Lithium Aluminum Hydride (LiAlH
or LAH) is a potent reducing agent.[3][4][5][6] While it reduces esters to alcohols, it can also reduce aryl bromides to arenes (hydrodehalogenation), especially in refluxing ethers or if the reaction runs too long.
Solution: Chemoselective Reduction
You have two robust options to prevent the loss of the bromine atom.
Option A: Controlled LAH (Strict Temp Control)
Solvent: Diethyl Ether (Et
O) is preferred over THF (lower boiling point prevents accidental overheating).
Protocol: Add the ester solution to the LAH suspension at -10°C . Stir at 0°C exactly until TLC shows consumption (usually 30-60 mins). Do not warm to room temperature. Quench immediately at 0°C.
Option B: The "Safety" Route (DIBAL-H)
Diisobutylaluminum hydride (DIBAL-H) is more controlled and less prone to attacking aryl halides.
Protocol: Dissolve ester in DCM or Toluene. Cool to -78°C. Add DIBAL-H (2.5 eq). Warm to 0°C.
Benefit: Virtually zero risk of debromination.
Visualizing the Pathway & Risks
Figure 1: Synthetic pathway highlighting the critical branching point where debromination occurs.
Module 3: Isolation & Workup (The "Emulsion" Killer)
Ticket #408: "I lost half my yield trying to filter the aluminum salts."
The Issue
Standard water/acid quenches of aluminum hydrides produce gelatinous aluminum hydroxides that trap organic product and clog filters.
The "Fieser" Workup (Standard)
For
grams of LiAlH used:
Add
mL Water (slowly!).
Add
mL 15% NaOH.
Add
mL Water.
Add MgSO
directly to the stirring mixture.
Filter the resulting granular white solid.
The "Rochelle Salt" Method (Recommended for this Substrate)
Because your product is a benzyl alcohol derivative, it may stick to salts.
Technical Support Center: Purification of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists tasked with isolating (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)metha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists tasked with isolating (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol .
This molecule presents a unique set of purification challenges. It possesses a polar primary alcohol handle, a sterically hindered cyclopropyl ring, and a highly lipophilic, halogenated aromatic system. Because of these structural features, crude reaction mixtures often suffer from co-eluting des-bromo impurities, unreacted alkylating agents, and a tendency for the product to "oil out" rather than crystallize.
This guide provides field-proven, self-validating workflows to achieve >99% API-grade purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the des-bromo impurity so difficult to remove via standard silica gel chromatography?A: In normal-phase (silica) chromatography, separation is driven primarily by hydrogen bonding and dipole-dipole interactions with the stationary phase silanols. The loss of the bromine atom (forming the des-bromo analog) barely alters the polar surface area of the molecule; both the target and the impurity interact with the silica almost identically via their primary alcohol groups. To resolve them, you must exploit their difference in hydrophobicity using Reversed-Phase Preparative HPLC (RP-HPLC), where the large, lipophilic bromine atom significantly increases retention time compared to the des-bromo analog.
Q2: My TLC shows good separation, but my flash chromatography fractions are mixed. What went wrong?A: You are likely experiencing band broadening due to liquid loading a highly viscous oil, or you are eluting the compound at an optimal Rf that is too high. For flash chromatography optimization, adjusting the solvent strength to ensure your target compound elutes with a TLC Rf between 0.15 and 0.4 maximizes the column volume difference (
CV) between peaks, leading to vastly superior separation even at higher mass loads[1]. Furthermore, use dry loading (adsorbing the crude onto silica or Celite) to create a narrow injection band and prevent the viscous oil from streaking down the column.
Q3: How do I properly scale my analytical RP-HPLC method to a preparative column?A: Scale-up must be geometric to maintain the chromatographic profile. Keep the column length and stationary phase identical. The flow rate must be scaled proportionally to the square of the ratio of the column diameters (
), and the injection volume scaled by the ratio of the total column volumes[2]. Always perform a volume overload study at the analytical scale first to determine the maximum injection volume before resolution degrades[3].
Q4: My purified fractions from HPLC won't solidify; they form a thick, pale-yellow oil. How do I induce crystallization?A: The cyclopropyl ring and the methoxy ether introduce conformational flexibility that lowers the melting point, causing the compound to oil out. To force crystallization, use an anti-solvent approach. Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., MTBE), then slowly titrate in a non-polar anti-solvent (e.g., cold heptane) until the cloud point is reached. Scratching the flask or introducing a seed crystal will disrupt the supersaturated state and induce nucleation[4].
Objective: Remove highly polar baseline impurities, unreacted starting materials, and byproducts. Suitable for crude mixtures with <80% purity.
Causality & Logic: The primary alcohol acts as a strong anchor to the silica gel. We utilize a Hexane/Ethyl Acetate gradient. Hexane solvates the lipophilic bromo-methoxybenzyl tail, while gradually increasing Ethyl Acetate outcompetes the alcohol-silanol hydrogen bonding, eluting the product.
Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.
Column Equilibration: Equilibrate a standard silica flash cartridge (40-63 µm particle size) with 3 Column Volumes (CV) of 100% Hexanes.
2-10 CV: Linear gradient from 0% to 30% Ethyl Acetate.
10-14 CV: Isocratic hold at 30% Ethyl Acetate.
Detection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes between 15-20% Ethyl Acetate.
Validation: Analyze fractions via LC-MS. Look for the distinct 1:1 isotopic pattern of the bromine atom (M and M+2 peaks of equal intensity) to confirm the target peak.
Objective: Separate the target compound from the closely eluting des-bromo impurity and achieve >98% purity.
Causality & Logic: Reversed-phase C18 columns separate based on hydrophobicity. The target compound, containing a heavy bromine atom, is more lipophilic than the des-bromo impurity and will elute later. A "focused gradient" (a very shallow slope around the elution point) is required to maximize resolution between these structurally similar compounds[5].
Sample Preparation: Dissolve the flash-purified material in Acetonitrile (MeCN) or DMSO to a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Column Selection: C18 Preparative Column (e.g., 21.2 x 150 mm, 5 µm).
Mobile Phase:
Phase A: Water + 0.1% Formic Acid
Phase B: Acetonitrile + 0.1% Formic Acid
Focused Gradient Method:
0.0 - 2.0 min: 10% B (Loading and desalting)
2.0 - 5.0 min: Ramp to 40% B
5.0 - 20.0 min: Shallow focused gradient from 40% B to 60% B. (The des-bromo impurity will elute first, followed closely by the target).
20.0 - 22.0 min: Ramp to 95% B (Column wash).
Fraction Collection: Collect fractions based on UV threshold (254 nm). Immediately pool and lyophilize or extract into an organic solvent to prevent acid-catalyzed degradation of the cyclopropyl group in the aqueous formic acid mixture.
Protocol C: Final Isolation via Anti-Solvent Crystallization
Objective: Obtain a free-flowing solid and purge trace lipophilic impurities.
Causality & Logic: Crystallization serves as the ultimate purification step for pharmaceutical intermediates[6]. By using an MTBE/Heptane system, trace lipophilic impurities remain solvated in the heptane-rich mother liquor, while the hydrogen-bonding alcohol network of the target compound forces it into a crystalline lattice.
Concentration: Concentrate the pooled HPLC fractions under reduced pressure to yield a thick, pale oil.
Dissolution: Add Methyl tert-butyl ether (MTBE) dropwise at 40°C just until the oil completely dissolves (approx. 1-2 mL per gram of product).
Anti-Solvent Addition: Remove from heat. While stirring vigorously, add cold Heptane (0-5°C) dropwise until the solution becomes persistently cloudy (the cloud point).
Nucleation: Stop stirring. Scratch the inside of the glass flask with a glass rod, or add a seed crystal if available. Allow the mixture to stand at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight.
Filtration: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with 2 volumes of ice-cold Heptane. Dry under high vacuum to constant weight.
Technical Support Center: Purification & Troubleshooting Guide for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2).
The synthesis of this functionalized cyclopropyl building block typically involves the reduction of a cyclopropanecarboxylate ester or carboxylic acid precursor. Due to the presence of an electron-rich, bromine-substituted aromatic ring and a strained cyclopropyl system, the reaction and subsequent isolation are highly susceptible to specific impurity formations, including hydrodehalogenation and inorganic salt trapping. This guide provides field-proven, self-validating protocols to diagnose, prevent, and remove these impurities.
Diagnostic FAQs: Identifying Your Impurity Profile
Q1: My LC-MS shows a significant peak at M-79 (or M-80 depending on ionization). What is this impurity, and why did it form?A: This indicates the presence of the de-brominated impurity , (1-(3-methoxybenzyl)cyclopropyl)methanol. Aryl bromides on electron-rich rings (like your 5-methoxy substituted system) are highly susceptible to reductive hydrodehalogenation [1]. If you used an aggressive hydride donor like Lithium Aluminum Hydride (LAH) at elevated temperatures or prolonged reaction times, the hydride can undergo a single-electron transfer (SET) or direct nucleophilic aromatic substitution pathway, replacing the bromine atom with hydrogen.
Q2: During the reaction quench, my mixture turned into a thick, unfilterable white gel. How do I recover my product?A: You are experiencing an aluminum hydroxide emulsion . When reducing agents like LAH or DIBAL-H are quenched with plain water or acid, they form gelatinous polymeric aluminum salts that physically trap the polar hydroxymethyl product. To resolve this, you must use a chelating quench (like Rochelle's salt) or a strictly stoichiometric precipitation method (the Fieser workup) to force the aluminum into a granular, filterable aluminate matrix [2].
Q3: I have unreacted ester starting material contaminating my final alcohol. Can I remove it via crystallization?A: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is typically a viscous oil or low-melting solid at room temperature. Crystallization is generally ineffective for removing the lipophilic ester precursor. Because the product contains a primary alcohol, it is significantly more polar than the starting ester. Normal-phase silica gel flash chromatography is the most efficient method for this separation.
Mechanistic Visualizations
To effectively troubleshoot, it is critical to understand the chemical pathways leading to your impurities. The diagram below illustrates the competing pathways during the reduction phase.
Caption: Competing reaction pathways and workup outcomes during cyclopropyl methanol synthesis.
Targeted Troubleshooting Workflows
Workflow 1: Preventing and Managing Hydrodehalogenation
The de-brominated alcohol and the desired brominated alcohol have nearly identical retention factors (
) on normal-phase silica gel, making chromatographic separation extremely difficult. Prevention is the only viable strategy.
Causality: LAH acts as both a nucleophile and a single-electron donor. The electron-donating methoxy group at the meta position to the bromine destabilizes the C-Br bond under reductive conditions.
Solution: Switch your reducing agent. Use DIBAL-H (Diisobutylaluminum hydride) in THF/DCM at -78 °C to 0 °C, or Borane-THF (
) . These reagents are highly chemoselective for carboxylic acids/esters and do not typically engage in aryl halide insertion or SET dehalogenation [1].
Workflow 2: Breaking Aluminum Emulsions
If you must use LAH or have already run a DIBAL-H reduction, the workup dictates your yield and purity. The Fieser workup relies on precise stoichiometry to form
, a crisp, white solid [2].
Caption: Decision tree for selecting the appropriate aluminum hydride quenching protocol.
Experimental Protocols
Protocol A: The Modified Fieser Workup (For LAH/DIBAL-H Quenching)
This protocol is a self-validating system: success is visually confirmed when the gelatinous gray mixture transitions to a clear supernatant with heavy, white granular solids.
Materials:
Deionized Water
15% (w/v) Aqueous
Celite® 545
Anhydrous
Step-by-Step Methodology:
Cooling: Upon reaction completion, submerge the reaction flask in an ice-water bath (0 °C). Dilute the reaction mixture with an equal volume of diethyl ether or THF to reduce viscosity.
Water Quench: For every
grams of LAH used (or for DIBAL-H, calculate the theoretical mass of aluminum), add exactly mL of water dropwise with vigorous stirring. Caution: Highly exothermic; gas will evolve.
Base Addition: Add exactly
mL of 15% aqueous dropwise. The mixture will initially look like a thick, unmanageable gel. Do not stop stirring.
Final Hydration: Add exactly
mL of water .
Maturation: Remove the ice bath. Allow the mixture to warm to room temperature and stir vigorously for 15–30 minutes. The gel will suddenly "break," yielding a free-flowing suspension of white granular salts.
Filtration: Add a scoop of anhydrous
to absorb excess water, stir for 5 minutes, and filter the mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Protocol B: Flash Chromatography Purification
To remove unreacted starting materials and trace organic impurities [3].
Column Preparation: Pack a column with silica gel (230-400 mesh) using Hexanes.
Loading: Dissolve the crude product in a minimum amount of dichloromethane (DCM) and load it directly onto the silica bed.
Gradient Elution:
Begin with 100% Hexanes (2 column volumes) to flush out non-polar hydrocarbon impurities.
Transition to 90:10 Hexanes:Ethyl Acetate to elute the unreacted ester/acid precursor.
Transition to 80:20 Hexanes:Ethyl Acetate to elute the target compound, (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Validation: Spot fractions on a TLC plate. The target compound will stain dark blue/black with p-Anisaldehyde stain upon heating, due to the presence of the electron-rich methoxybenzyl group and the primary alcohol.
Data Presentation: Impurity Tracking Matrix
Use the following table to validate the identity of fractions isolated during chromatography and NMR analysis. The diagnostic
NMR shifts are critical for differentiating the brominated product from the de-brominated impurity.
Compound / Impurity
Value (Hex/EtOAc 3:1)
Diagnostic NMR Feature (, 400 MHz)
TLC Stain Response (p-Anisaldehyde)
Target Product
0.35
~7.40 (d, Hz, 1H, Ar-H adjacent to Br)
Strong Blue/Black
Unreacted Ester
0.75
~4.10 (q, Hz, 2H, Ester )
Faint Blue
De-brominated Impurity
0.32
~7.25 (m, 1H, Ar-H, loss of ortho-coupling pattern)
Strong Blue/Black
Benzyl Alcohol Impurity *
0.25
~4.70 (s, 2H, Benzylic )
Dark Purple
*Note: The benzyl alcohol impurity can form if the starting material was synthesized via alkylation and the 2-bromo-5-methoxybenzyl bromide alkylating agent was hydrolyzed.
References
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage
Organic Chemistry Portal
URL:[Link]
Magic Formulas: Fieser Workup (LAH and DiBAL)
University of Rochester, Department of Chemistry
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Solubility Issues with (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the novel building block, (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the novel building block, (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol. As a specialized chemical intermediate, understanding its solubility profile is critical for successful reaction setup, purification, and formulation for screening applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol, which are crucial for predicting its behavior in various solvent systems.
Q1: What are the basic chemical properties of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol?
The structure contains several key features that dictate its solubility:
A substituted bromophenyl ring, which is large, rigid, and hydrophobic.
A polar hydroxyl (-OH) group capable of hydrogen bonding.
A methoxy (-OCH3) ether group, which can act as a hydrogen bond acceptor.
A cyclopropyl ring, adding to the nonpolar, aliphatic character.
A close analog, [1-(2-bromophenyl)cyclopropyl]methanol (CAS 886366-19-4), has a calculated LogP of 2.47, indicating a preference for lipophilic (oily) environments over aqueous ones.[1] Our target compound, with an additional methoxy group, would have a slightly altered but still lipophilic character. Another similar structure, (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol (CAS 1481121-86-1), has a calculated LogP of 2.90 and a Topological Polar Surface Area (TPSA) of 20.23 Ų, further suggesting poor water solubility.[2]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Implication for Solubility
Molecular Formula
C12H15BrO2
-
Molecular Weight
~271.15 g/mol
High molecular weight can decrease solubility.
Calculated LogP
> 3.0 (estimated)
Lipophilic; predicts poor solubility in water and high solubility in nonpolar organic solvents.
Hydrogen Bond Donor
1 (from -OH)
Can interact with protic solvents.
Hydrogen Bond Acceptor
2 (from -OH, -OCH3)
Can interact with protic solvents.
| Polar Surface Area | ~29.5 Ų (estimated) | A relatively small polar surface area suggests limited aqueous solubility. |
Q2: What does a high LogP value tell me about solubility?
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol (representing lipids) and water. A LogP greater than 0 indicates that the compound is more soluble in octanol than in water (lipophilic). A high LogP, such as the predicted value for this compound, strongly suggests that it will be challenging to dissolve in aqueous solutions but should be readily soluble in many common organic solvents.[3]
Q3: Based on its structure, in which common lab solvents should I start my experiments?
Given the molecule's predominantly nonpolar, aromatic, and aliphatic structure, coupled with its ability to participate in hydrogen bonding, the principle of "like dissolves like" provides a strong starting point.[4]
Good Initial Choices (Higher Polarity, Aprotic): Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) are often effective. They can solvate the nonpolar parts of the molecule while also interacting with the polar groups.
Good Initial Choices (Polar, Protic): Alcohols such as Methanol (MeOH) and Ethanol (EtOH) can be effective due to their ability to hydrogen bond with the compound's hydroxyl group.
Solvents for Poorly Soluble Compounds: For particularly stubborn solubility issues, highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often used as they can dissolve a very wide range of organic molecules.[5]
Poor Choices: Highly nonpolar solvents like Hexanes or Heptane may not sufficiently solvate the polar hydroxyl group, while water is unlikely to be effective due to the large hydrophobic regions.
Part 2: Troubleshooting Experimental Solubility Issues
This section provides structured guidance for overcoming specific solubility challenges you may encounter during your workflow.
Q4: My compound is not dissolving in my chosen reaction solvent (e.g., DCM or THF). What should I do next?
Insolubility in a primary reaction solvent is a common issue. A systematic approach is required to find a suitable medium without compromising the reaction's integrity. The goal is to achieve a homogeneous solution for optimal reaction kinetics.[6]
The following diagram outlines a decision-making process for addressing insolubility during reaction setup.
Caption: Decision tree for troubleshooting reaction insolubility.
Causality Behind the Steps:
Heating: Increasing the temperature adds kinetic energy to the system, which can overcome the lattice energy of the solid compound and improve solvation.[7] However, be cautious of the thermal stability of your reactants and the boiling point of your solvent.[8]
Co-solvents: Adding a small amount of a very strong, polar aprotic solvent like DMF can disrupt crystal packing and significantly enhance solubility without drastically changing the overall reaction environment.[9] This is a powerful technique for compounds that are highly crystalline.[9]
Systematic Screen: If simple fixes fail, a more rigorous, data-driven approach is necessary. Trial and error without a plan can be inefficient.[6] A systematic screen ensures you test a logical range of solvents to find an optimal system.
This protocol helps you efficiently determine the best solvent or solvent mixture for your compound.
Weigh approximately 2-5 mg of the compound into each labeled vial.
Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
Vortex the vial vigorously for 30-60 seconds.
Observe and record the solubility: "Insoluble," "Partially Soluble," or "Fully Soluble."
If insoluble or partially soluble, place the vial on a stir plate and stir for 10-15 minutes at room temperature. Record observations.
If still not fully soluble, gently warm the vial (e.g., to 40 °C) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.
Repeat steps 2-6 for each solvent you wish to test.
Compile your results in a table for easy comparison.
| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Aprotic | Very High | 189 | "Universal" organic solvent, use sparingly.[10] |
Q5: I need to prepare a stock solution for biological screening, but the compound precipitates when I dilute it into an aqueous buffer. How can I prevent this?
This is a classic problem for lipophilic compounds in drug discovery. The compound is soluble in a 100% organic stock solution (like DMSO) but crashes out when the concentration of the organic solvent drops significantly upon dilution into the aqueous assay medium.
The key is to create a formulation that enhances the apparent aqueous solubility of the compound. This often involves using excipients or alternative co-solvents.
Step-by-Step Mitigation Protocol:
Minimize DMSO Concentration: Prepare the highest possible concentration of your stock solution in 100% DMSO. This ensures that when you dilute to your final assay concentration, the final percentage of DMSO is as low as possible (ideally <0.5% to avoid artifacts).
Test Intermediate Solvents: Instead of diluting directly from DMSO into the buffer, try a serial dilution using an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).
Use Solubilizing Excipients: For in vitro assays, certain non-ionic surfactants or complexing agents can be used to maintain solubility.
Cyclodextrins: These are sugar-based macrocycles that can form inclusion complexes with hydrophobic molecules, effectively shielding the nonpolar parts from water.[11][12] This is a widely used technique to improve the aqueous solubility of poorly soluble drugs.[11]
Surfactants: Low concentrations of surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound.
pH Adjustment (If Applicable): The target molecule does not have strongly acidic or basic functional groups, so pH adjustment is unlikely to have a significant impact on its solubility. For other molecules with ionizable groups like amines or carboxylic acids, adjusting the pH away from the pKa can dramatically increase solubility.[13]
Caption: Workflow for developing a stable aqueous formulation.
References
Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. RSC Advances. Available at: [Link]
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
How are solvents chosen in organic reactions? Chemistry Stack Exchange. Available at: [Link]
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
Improving solubility and accelerating drug development. Veranova. Available at: [Link]
Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. Available at: [Link]
A Deep Dive into Common Organic Solvents. ChemTalk. Available at: [Link]
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. Acta Chimica Slovaca. Available at: [Link]
"How to choose reaction solvents". Reddit r/chemistry. Available at: [Link]
Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences. Available at: [Link]
(2-Bromo-5-methoxyphenyl)methanol. PubChem. Available at: [Link]
[1-(2-bromophenyl)cyclopropyl]methanol. Chemsrc. Available at: [Link]
stability of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol under basic conditions
Technical Support Center: Stability & Handling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Executive Summary (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (herein referred to as Intermediate-A ) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Executive Summary
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (herein referred to as Intermediate-A ) is a critical chiral building block, most notably utilized in the synthesis of melatonin receptor agonists like Tasimelteon (Hetlioz®).
While generally robust, Intermediate-A exhibits specific instability profiles under basic conditions due to the proximity of the pendant hydroxyl group to the ortho-aryl bromide. This geometric arrangement, constrained by the cyclopropane ring, predisposes the molecule to intramolecular etherification (cyclization) or debromination under specific forcing conditions.
This guide details the stability boundaries, troubleshooting logic, and handling protocols to maintain the integrity of this intermediate.
Module 1: Chemical Stability Profile
The Cyclization Threat (The Thorpe-Ingold Effect)
The primary stability concern under basic conditions is the premature formation of the dihydrobenzofuran ring.
Mechanism: Upon deprotonation by a base, the primary alcohol forms an alkoxide.[1] Due to the gem-disubstitution on the cyclopropane ring, the alkoxide is held in close proximity to the aryl bromide.
Risk Factor: While the aryl bromide is not highly electrophilic (lacking strong electron-withdrawing groups), the high effective molarity of the intramolecular nucleophile allows cyclization to occur if:
Transition metals (Pd, Cu) are present (catalytic C-O coupling).
Strong bases (NaH, KOtBu) are used in polar aprotic solvents (DMSO, DMF) at elevated temperatures.
Note: Under standard aqueous basic workup conditions (NaOH/DCM,
/EtOAc), the molecule is kinetically stable.
Debromination (Hydrodehalogenation)
Condition: Basic conditions in the presence of oxidizable solvents (like alcohols) or under UV light exposure.
Result: Loss of the bromine atom to form the des-bromo impurity. This is often radical-mediated but can be accelerated by basic pH which stabilizes the radical intermediates or transition metal contaminants.
Cyclopropane Ring Integrity
Stability: The cyclopropane ring in this scaffold is highly stable to basic conditions. Unlike donor-acceptor cyclopropanes, this ring lacks the electron-withdrawing activation required for base-mediated ring opening. Ring opening is typically only observed under strong acidic conditions.
Module 2: Visualizing Reactivity
The following diagram maps the stability outcomes based on reaction conditions.
Figure 1: Reaction pathways for Intermediate-A under basic conditions. The cyclopropane ring acts as a conformational lock, increasing the risk of cyclization under forcing conditions.
Module 3: Troubleshooting Guide (FAQs)
Q1: I see a new, less polar impurity spot on TLC after washing with 1N NaOH. What is it?
Diagnosis: If the spot is significantly less polar (higher
), it is likely the dihydrobenzofuran derivative (cyclized product).
Root Cause: While rare at room temperature with 1N NaOH, this can happen if:
The organic solvent was DMSO or DMF (enhances nucleophilicity).
The mixture was heated above 50°C.
There is trace Palladium (Pd) carryover from a previous coupling step.
Solution:
Keep basic washes cold (
).
Ensure complete removal of transition metals (use scavengers like SiliaMetS®) before exposing to base.
Q2: My purity is dropping during storage. The compound is turning yellow.
Diagnosis: Oxidative degradation or photolytic debromination.
Root Cause: Aryl bromides are light-sensitive. The "yellowing" often indicates the formation of radical byproducts or quinone-methide-like species derived from the phenol ether.
Solution:
Store in Amber Vials: Strictly exclude light.
Argon Atmosphere: Store under inert gas at
.
Avoid Basic Residues: Ensure the compound is neutralized (pH 7) before drying. Residual base on the solid surface accelerates degradation.
Q3: Can I use NaH to alkylate the hydroxyl group?
Technical Advice: Yes, but with extreme caution.
Risk: Sodium Hydride (NaH) generates a "naked" alkoxide. Without an external electrophile (like MeI or BnBr) added immediately, the alkoxide will attack the internal Aryl-Br bond.
Protocol:
Cool reaction to
or .
Add the electrophile (alkyl halide) before or simultaneously with the base if possible, or minimize the induction time of the alkoxide.
Avoid heating the alkoxide intermediate.
Module 4: Quantitative Data & Protocols
Table 1: Stability under Basic Conditions (24h Exposure)
Base System
Solvent
Temp
Outcome
Risk Level
Sat.
DCM/EtOAc
Stable (>99% recovery)
Low
1N NaOH
DCM (Biphasic)
Stable (>98% recovery)
Low
DMF
Degradation (~5-10% Cyclization)
High
NaH (1.1 eq)
THF
Meta-Stable (Requires immediate quench/reaction)
Medium
NaH (1.1 eq)
THF
Reflux
Major Degradation (Cyclization + Oligomers)
Critical
Standard Operating Procedure: Safe Neutralization
To safely work up reactions containing Intermediate-A without inducing cyclization:
Quench: If using strong bases (NaH, KOtBu), quench excess base with Solid Ammonium Chloride (
) at . Avoid aqueous acid if the cyclopropane ring is sensitive to acid-catalyzed opening (though generally robust).
Partition: Dilute with TBME (tert-Butyl methyl ether) or Toluene. Avoid DCM if emulsions are problematic (common with cyclopropyl alcohols).
Wash: Wash with 5% Brine. Avoid high pH (>12) aqueous washes for prolonged periods.
Dry: Dry over
(Sodium Sulfate). Do not use as a drying agent as it creates a basic surface that can degrade the compound upon concentration/heating.
References
Vanda Pharmaceuticals Inc. (2010). Process for the preparation of (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propionamide. US Patent 7,754,902 B2. Link
Context: Describes the synthesis of the dihydrobenzofuran ring from the activated alcohol precursor, establishing the cyclization p
Bristol-Myers Squibb . (1998). Melatonin agonists.[2] WO 1998025606 A1. Link
Context: Early disclosure of the cyclopropyl-benzyl scaffold and handling of related intermedi
Gansäuer, A., & Bluhm, H. (2000).[3] Reagent-Controlled Transition-Metal-Catalyzed Radical Reactions. Chemical Reviews, 100(8), 2771–2788. Link
Context: Mechanisms of radical debromination in aryl halides which can occur as side reactions under basic/photolytic conditions.
Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substituents on the Ring Opening of Cyclopropane. Journal of the American Chemical Society, 124(49). Link
Context: Theoretical grounding for the stability of the cyclopropane ring in the absence of donor-acceptor activ
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket Priority: High (Process Critical Intermediate)
Context: Key intermediate for SGLT2 inhibitors (e.g., Bexagliflozin)
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Introduction: The "Greasy" Alcohol Challenge
Welcome to the technical support hub for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol .
If you are accessing this guide, you are likely encountering the specific physical chemistry challenges of this molecule: a "Janus-faced" structure containing a rigid, lipophilic cyclopropyl-benzyl tail and a polar primary alcohol head.[1] This combination frequently leads to oiling out (Liquid-Liquid Phase Separation) rather than clean crystal growth, particularly when residual impurities (like des-bromo derivatives) suppress the melting point.[1]
This guide moves beyond standard textbook advice, offering field-tested protocols to force this intermediate into an ordered solid state.
Module 1: Solvent System Selection
User Question: I’ve tried standard solvents (Ethanol, DCM), but I either get no yield or a sticky gum. What is the optimal solvent system?
Technical Response:
For this specific cyclopropyl-benzyl alcohol, single-solvent systems often fail because the solubility curve is too steep (highly soluble hot, still soluble cold).[1] You require a binary system that balances the alcohol's hydrogen bonding with the lipophilic benzyl ring.
Recommended Solvent Systems
System Class
Solvent A (Dissolver)
Solvent B (Anti-solvent)
Ratio (v/v)
Mechanism of Action
Primary (Preferred)
Toluene
Heptane (or Cyclohexane)
1:3 to 1:5
Toluene interacts with the aromatic ring; Heptane forces the alcohol out.[1] Best for purity.[1]
Secondary (Polar)
Isopropyl Acetate (IPAc)
Heptane
1:4
IPAc is excellent for preventing oiling out due to moderate polarity.[1]
Alternative
MTBE
Hexane
1:5
Good for low-temperature crystallization (<0°C) if yield is the priority.[1]
Critical Warning: Avoid wet alcohols (Methanol/Ethanol) as primary solvents.[1] The cyclopropyl group renders the molecule sufficiently lipophilic that water acts as a harsh anti-solvent, causing immediate oiling out rather than nucleation.
Module 2: Troubleshooting "Oiling Out"
User Question: My solution turns cloudy at 40°C, but instead of crystals, I see oil droplets on the flask walls. How do I fix this?
Technical Response:
Oiling out occurs because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1] This is a kinetic trap.[1] You must bypass the "oil zone" by narrowing the Metastable Zone Width (MSZW).
Protocol: The "Seeding Bridge" Method
Do not simply cool slower. You must provide a template.[1]
Dissolution: Dissolve crude material in Toluene (3 vol) at 55-60°C.
First Anti-solvent: Add Heptane (1 vol) slowly.[1] The solution should remain clear.
The Seed Point (Critical): Cool to 45°C . Add 0.5 - 1.0 wt% of pure seed crystals.[1]
If you lack seeds: Take 1 mL of solution, scratch vigorously in a vial on dry ice until solid forms, and use this as seed.
Aging: Hold at 45°C for 2 hours. Do not cool. Allow the seeds to grow and consume supersaturation.
Second Anti-solvent: Once a slurry is visible, add remaining Heptane (3 vol) over 4 hours.[1]
Cooling: Ramp down to 0°C at a rate of 5°C/hour.
Visualizing the Oiling Out Mitigation
Figure 1: Decision logic for mitigating oiling out. Note the critical "Isothermal Hold" step to prioritize crystal growth over new nucleation.
User Question: I am seeing 2-3% of the des-bromo impurity co-crystallizing. How do I purge this?
Technical Response:
The des-bromo impurity (lacking the heavy Br atom) fits into the crystal lattice of your product due to similar sterics, forming a solid solution . Standard recrystallization yields diminishing returns.[1]
The Solution: "Reslurry" (Swish) vs. Recrystallization
For this intermediate, a thermodynamic reslurry is superior to total dissolution.
Solvent: Use Isopropyl Alcohol (IPA) / Water (9:1) .
Process:
Suspend the solid in 5 volumes of IPA/Water.
Heat to 50°C (do not dissolve completely; aim for ~80% dissolution).[1]
Oscillate temperature between 40°C and 50°C for 6 hours (Ostwald Ripening).
Mechanism: The impurity is slightly more soluble in the wet IPA. The temperature cycling constantly dissolves the outer layers of the crystal (where impurities trap) and redeposits pure product.
Module 4: Scale-Up Safety & Polymorphism
User Question: We are scaling to 1 kg. Are there thermal risks or polymorphs we should know about?
Technical Response:
Polymorph Risk:
Benzyl-cyclopropyl carbinols exhibit conformational polymorphism due to the rotation of the benzyl ether linkage.
Action: Perform X-Ray Powder Diffraction (XRPD) on your "oiled" vs. "seeded" batches. If the peaks shift significantly (e.g., 2
shift > 0.2°), you have isolated a metastable form. The Toluene/Heptane form is generally the most stable thermodynamic form (Form I).
Thermal Hazard:
The benzyl bromide precursor is a lachrymator and potential sensitizer. Ensure the crystallization mother liquor (which contains residual bromide) is quenched with mild base before disposal.
Workflow: Polymorph Screening
Figure 2: Rapid screening workflow to ensure the isolated solid is a stable polymorph before scale-up.
References
Synthesis of Bexagliflozin & Intermediates
Patent: US Patent 7,838,499 B2. "C-Aryl Glucoside SGLT2 Inhibitors and Method."[1] (Describes the general synthesis and handling of the halogenated benzyl intermediates).
Literature: Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for solubility curve design).
Bexagliflozin Process Chemistry
Patent Application: US 2020/0123186 A1.[1] "Process for the preparation of SGLT2 inhibitors and intermediates thereof." (Provides specific solvent ratios for similar intermediates).
Technical Support Center: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Synthesis
The following technical guide is designed for organic chemists and process development scientists working with the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol . This scaffold is a critical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for organic chemists and process development scientists working with the synthesis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors and other benzyl-cyclopropyl containing pharmacophores.[1]
This synthesis typically relies on the construction of a gem-disubstituted cyclopropane core followed by a selective reduction.[1] The presence of the aryl bromide (a handle for future cross-coupling) and the cyclopropyl ring (strain-sensitive) creates a "double-hazard" scenario where chemoselectivity is paramount.[1]
The Standard Synthetic Route
The most robust industrial route involves a Malonic Ester Synthesis followed by cyclization and reduction.
Reduction: Selective reduction of the carboxylic acid to the primary alcohol.
Troubleshooting Module: The Reduction Phase (Critical)
Primary Issue: Loss of the Aryl Bromide (Protodehalogenation)
Severity: High (Irreversible API degradation)[1]
Symptom
During the reduction of 1-(2-bromo-5-methoxybenzyl)cyclopropanecarboxylic acid to the alcohol, LCMS shows a mass shift of -78/80 Da (Loss of Br, replaced by H).[1] The product is the des-bromo analog.[1]
Root Cause Analysis: Single Electron Transfer (SET)
Standard reducing agents like Lithium Aluminum Hydride (LAH) are not just hydride donors; they can act as single-electron donors.[1] Aryl bromides, particularly those on electron-rich rings (activated by the 5-methoxy group), are susceptible to radical anion formation via SET.[1] This radical anion ejects bromide (
Add the cyclopropanecarboxylic acid substrate dropwise.
Result: Exclusive reduction of the carboxylate; Aryl Bromide remains intact.[1]
Reference: For the mechanism of LAH-induced debromination via SET, see Ashby, E. C. et al. J. Org. Chem. 1978.[1] For the Alane alternative, see Brown, H. C. et al. J. Am. Chem. Soc.
Troubleshooting Module: Cyclopropane Ring Integrity
Primary Issue: Ring Opening / Isomerization
Severity: Moderate (Purification burden)
Symptom
The NMR shows olefinic signals (5.0–6.0 ppm) or loss of the characteristic high-field cyclopropyl protons (0.4–0.8 ppm).[1]
The product is a cyclopropylcarbinol .[1] Under acidic conditions (e.g., harsh workup, silica gel chromatography with acidic impurities), the cyclopropylcarbinyl cation can rearrange into a homoallylic system or a cyclobutanol derivative.
Quench: Use saturated Sodium Potassium Tartrate (Rochelle's Salt) or Sodium Sulfate decahydrate.[1] Avoid direct addition of HCl.
Purification: Pre-treat Silica Gel with 1% Triethylamine (TEA) to neutralize surface acidity before running the column.[1]
Visualizing the Impurity Landscape
The following diagram maps the reaction flow and the specific divergence points for the side reactions described above.
Caption: Divergence of the synthetic pathway. Red paths indicate critical failure modes (Debromination and Ring Opening).
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenation (Pd/C, H2) to reduce the double bond if I used a vinyl precursor?A:Absolutely Not. Palladium on Carbon is the standard catalyst for hydrodehalogenation.[1] You will strip the Bromine off the aromatic ring within minutes. If you must reduce an alkene in the presence of an aryl bromide, use diimide reduction or a poisoned catalyst (though diimide is safer).
Q2: My product is an oil, but the literature says it should be a solid. Why?A: This molecule is often a low-melting solid or viscous oil.[1] However, persistent oil form usually indicates:
Solvent entrapment: The cyclopropyl group creates a lipophilic pocket that holds onto solvents like THF or Toluene.[1] Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
Trace Aldehyde: Check the NMR for a signal around 9-10 ppm. Even 5% aldehyde can prevent crystallization.[1] Treat with a small amount of NaBH4 to clean up.
Q3: Why did the cyclization step (Malonate + Dibromoethane) give a low yield?A: This is likely due to O-alkylation or Polymerization .[1]
Fix: Use K2CO3 in DMF or NaH in DMSO/THF .[1] Ensure high dilution for the dibromoethane addition to favor intramolecular cyclization over intermolecular polymerization.
References & Authority
Reduction of Aryl Halides: Ashby, E. C.; Lin, J. J.; Goel, A. B. "Selective reduction of aryl halides by lithium aluminum hydride." J. Org.[1] Chem.1978 , 43, 183–188. Link[1]
Cyclopropylcarbinol Rearrangement: Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV.[1] Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." J. Am. Chem. Soc.[1]1951 , 73, 2509–2520. Link[1]
Alane Reduction Selectivity: Brown, H. C.; Yoon, N. M. "Selective reductions. 10. Reaction of aluminum hydride with selected organic compounds containing representative functional groups." J. Am. Chem. Soc.[1]1966 , 88, 1464–1472. Link[1]
General Synthesis of Benzyl Cyclopropanes: Patent EP2609065B1 (Processes for producing 1-bromo-2-(cyclopropylmethoxy)...[1] - Analogous chemistry).[1] Link
Disclaimer: This guide is for research purposes only. All procedures involving hazardous reagents (LAH, Alkyl Halides) must be performed under a fume hood with appropriate PPE.
13C NMR chemical shifts for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
An In-Depth Guide to the 13C NMR Spectral Analysis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern drug discovery and organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the 13C NMR Spectral Analysis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For medicinal chemists and researchers, "(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol" represents a unique structural motif, combining a substituted aromatic ring with a strained cyclopropyl group. The precise characterization of such molecules is critical, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose.
This guide provides a comprehensive analysis of the expected . We will delve into a predicted spectrum based on established principles of NMR spectroscopy, offer a comparative analysis with alternative analytical methods, and provide a detailed experimental protocol for acquiring high-quality spectral data. This document is intended to serve as a practical resource for researchers, enabling them to confidently verify their synthesized products.
Predicted 13C NMR Chemical Shifts and Structural Assignment
Caption: Molecular structure and numbering scheme for 13C NMR assignment.
The predicted chemical shifts are summarized in the table below. These values are derived from established substituent effects and analysis of similar chemical structures.
Carbon Atom
Hybridization
Predicted Chemical Shift (δ, ppm)
Rationale for Assignment
Aromatic Carbons
C1
sp2
~138-142
Quaternary aromatic carbon attached to the benzyl group.
C2
sp2
~115-120
Aromatic carbon directly bonded to bromine, leading to a downfield shift.
C3
sp2
~130-135
Aromatic CH, ortho to the bromine atom.
C4
sp2
~112-117
Aromatic CH, meta to the bromine and ortho to the methoxy group.
C5
sp2
~158-162
Aromatic carbon bearing the electron-donating methoxy group, significantly shifted downfield.
C6
sp2
~114-119
Aromatic CH, ortho to the benzyl group and meta to the methoxy group.
Aliphatic Carbons
C7 (Benzyl CH2)
sp3
~35-40
Methylene carbon adjacent to the aromatic ring and the cyclopropyl group.
C8 (Cyclopropyl quat.)
sp3
~20-25
Quaternary cyclopropyl carbon, experiencing ring strain effects.
C9, C10 (Cyclopropyl CH2)
sp3
~10-15
Equivalent methylene carbons of the cyclopropyl ring, shifted upfield due to ring strain.
C11 (CH2OH)
sp3
~65-70
Methylene carbon attached to the hydroxyl group, significantly deshielded.
C12 (OCH3)
sp3
~55-60
Carbon of the methoxy group.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted chemical shifts, a standard 13C NMR experiment should be performed. The following protocol is recommended for achieving a high-resolution spectrum.
Workflow for Structural Elucidation:
Caption: Standard workflow for acquiring and analyzing a 13C NMR spectrum.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
Transfer the solution to a 5 mm NMR tube.
Instrumental Setup:
The experiment should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate spectral dispersion.
Tune and shim the instrument on the deuterium lock signal of the solvent to optimize magnetic field homogeneity.
Acquisition Parameters for 13C{1H} NMR:
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. This decouples the protons, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay between scans without saturating the signals, particularly for quaternary carbons.
Spectral Width: A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the entire range of expected carbon chemical shifts.
Acquisition Time: An acquisition time of at least 1-2 seconds is necessary to achieve good resolution.
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Data Processing:
Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline across the spectrum.
Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.
Comparative Analysis with Alternative Analytical Techniques
While 13C NMR is indispensable for determining the carbon skeleton of a molecule, a multi-technique approach is always recommended for unambiguous structural confirmation.
Technique
Information Provided
Advantages
Limitations
1H NMR Spectroscopy
Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
High sensitivity, rapid acquisition time. Excellent for confirming the presence of key functional groups (e.g., aromatic protons, CH2OH).
Can have overlapping signals in complex molecules. Does not directly observe the carbon backbone.
Mass Spectrometry (MS)
Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.
Extremely high sensitivity, requires very little sample. Confirms the molecular formula.
Isomer differentiation can be challenging. Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy
Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., O-H stretch for the alcohol, C-O stretch for the methoxy group, aromatic C-H and C=C stretches).
Rapid and non-destructive. Good for a quick assessment of functional groups.
Provides limited information about the overall molecular structure and connectivity.
2D NMR (COSY, HSQC, HMBC)
Provides detailed connectivity information. COSY shows H-H correlations. HSQC correlates protons with their directly attached carbons. HMBC shows long-range H-C correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.
Provides unambiguous assignment of all proton and carbon signals and confirms the overall connectivity of the molecule.
Requires longer acquisition times and more complex data analysis.
Synergistic Approach:
The most robust structural elucidation is achieved by combining these techniques. For instance, after acquiring the 1H and 13C NMR spectra, an HSQC experiment would definitively link each proton signal to its corresponding carbon signal. An HMBC experiment would then be invaluable in confirming the connectivity between the benzyl group, the cyclopropyl ring, and the methanol moiety through long-range correlations. High-resolution mass spectrometry would confirm the elemental composition, providing the final piece of evidence for the proposed structure.
Conclusion
The structural verification of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol relies heavily on the detailed analysis provided by 13C NMR spectroscopy. This guide offers a robust predicted 13C NMR spectrum, a detailed experimental protocol for its acquisition, and a comparative overview of complementary analytical techniques. By leveraging this information, researchers can confidently synthesize and characterize this and other novel chemical entities, accelerating the pace of innovation in drug development and chemical sciences.
References
Title: Spectroscopic Methods in Organic Chemistry
Source: M. Hesse, H. Meier, B. Zeeh, Thieme, 2008.
URL: [Link]
Title: Introduction to Spectroscopy
Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Cengage Learning, 2014.
URL: [Link]
Title: Carbon-13 NMR Spectroscopy
Source: H.-O. Kalinowski, S. Berger, S. Braun, Wiley, 1988.
URL: [Link]
Comparative
mass spectrometry fragmentation of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Technical Comparison Guide: Mass Spectrometry Profiling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of (1-(2-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Profiling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (hereafter referred to as BCM-Intermediate ). As a likely scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) analogous to desvenlafaxine, this molecule presents unique analytical challenges due to the lability of its cyclopropyl-carbinyl moiety.
This document compares the performance of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-GC/MS) , establishing ESI as the superior method for intact molecular characterization while highlighting EI's utility for structural fingerprinting.
Part 1: Analytical Method Comparison
The choice of ionization technique is critical for BCM-Intermediate due to the high ring-strain energy (~27.5 kcal/mol) of the cyclopropane ring combined with a primary alcohol.
Feature
Method A: LC-ESI-MS/MS (Recommended)
Method B: GC-EI-MS (Alternative)
Primary Detection
[M+H]⁺ (m/z 272.0/274.0)
Fragment Ions (m/z 199/201, 79/81)
Thermal Stability
High. Soft ionization occurs in liquid phase; minimizes thermal degradation.
Low. Injector port heat (250°C+) often triggers dehydration and ring opening before ionization.
Structural Insight
Controlled. CID (Collision Induced Dissociation) allows stepwise mapping of the benzyl-cyclopropyl cleavage.
Fingerprint. Hard ionization (70 eV) shatters the molecule; excellent for library matching but poor for purity confirmation.
Isotopic Pattern
Preserves the distinct 1:1 doublet (79Br/81Br) in the parent ion.
Isotopic pattern often lost or obscured in lower mass fragments.
Limit of Quantitation
< 1 ng/mL (MRM mode).
~10-50 ng/mL (SIM mode).
Verdict:LC-ESI-MS/MS is the gold standard for process monitoring and impurity profiling of BCM-Intermediate. GC-EI-MS should be reserved strictly for raw material identification where thermal degradation is acceptable.
Part 2: Fragmentation Mechanics & Causality
To interpret the spectra accurately, one must understand the "why" behind the peaks. The fragmentation of BCM-Intermediate is governed by three mechanistic pillars:
The Isotopic Signature (The Anchor)
The presence of a single Bromine atom provides a built-in validation tool.
Observation: Every fragment containing the aromatic ring must display a doublet peak separated by 2 Da with nearly equal intensity (50.7% ⁷⁹Br / 49.3% ⁸¹Br).
Diagnostic Value: If a fragment loses this 1:1 ratio, the Bromine has been ejected (neutral loss of HBr or Br•).
Cyclopropylcarbinyl Rearrangement (The Clock)
Upon protonation (ESI) or radical formation (EI), the cyclopropyl-methanol group is kinetically unstable.
Mechanism: The loss of water ([M+H-18]⁺) is not a simple elimination. It triggers a homoallylic rearrangement . The cyclopropyl cation relaxes into a homoallyl cation (ring opening), which is isomeric and thermodynamically favored.
Result: The peak at m/z 254/256 ([M+H-H₂O]⁺) is often the base peak in in-source fragmentation if ionization parameters are too harsh.
Benzylic Cleavage (The Breakpoint)
The bond between the benzyl carbon and the cyclopropane ring is the weakest link under Collision Induced Dissociation (CID).
Pathway: Cleavage yields the 2-bromo-5-methoxybenzyl cation (m/z 199/201).
Stabilization: The methoxy group at the meta position (relative to the benzylic carbon) provides resonance stabilization to the resulting carbocation, making this a dominant fragment.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the predicted ESI positive mode fragmentation pathway, highlighting the critical ring-opening step.
Figure 1: Predicted ESI+ fragmentation pathway for BCM-Intermediate showing the critical water loss and benzylic cleavage steps.[1]
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for LC-ESI-QTOF or Triple Quadrupole systems. It includes "Checkpoints" to ensure data integrity.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of BCM-Intermediate in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
Why: Methanol prevents solvolysis better than acetonitrile for this specific alcohol.
Concentration: Dilute to 1 µg/mL for tuning.
Step 2: LC Parameters (Reverse Phase)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Checkpoint: The compound is moderately lipophilic (LogP ~2.5-3.0). Expect elution around 3.5 min.
Step 3: MS Source Parameters (ESI+)
Gas Temp: 300°C (Do NOT exceed 325°C to prevent in-source dehydration).
Capillary Voltage: 3500 V.
Fragmentor/Cone Voltage: Start low (80-100 V).
Validation: If the spectrum shows m/z 254 > m/z 272, your source is too harsh. Lower the fragmentor voltage until the parent ion (272) is dominant.
Step 4: MS/MS Acquisition
Precursor: Select m/z 272.0 (⁷⁹Br isotope).
Collision Energy (CE): Ramp 10 -> 40 eV.
Transitions (for MRM):
Quantifier: 272.0 -> 199.0 (Benzyl cation).
Qualifier: 272.0 -> 254.0 (Water loss).
Part 5: Reference Data Table
Use this table to validate your observed spectra.
Fragment Ion (m/z)
Composition
Identity/Mechanism
Relative Abundance (Predicted)
272.0 / 274.0
[C12H16BrO2]⁺
Parent Ion [M+H]⁺ . Must show 1:1 doublet.
100% (Low Energy)
294.0 / 296.0
[C12H15BrO2Na]⁺
Sodium Adduct [M+Na]⁺ . Common in ubiquitous solvents.
Variable
254.0 / 256.0
[C12H14BrO]⁺
Water Loss . Homoallylic rearrangement product.
40-80%
199.0 / 201.0
[C8H8BrO]⁺
Benzyl Cation . Cleavage of cyclopropyl ring.
High (Quantifier)
171.0 / 173.0
[C7H8Br]⁺
Loss of CO from benzyl cation (Methoxy degradation).
10-20%
120.1
[C8H8O]⁺
Debrominated Benzyl . Loss of Br radical/HBr.
< 5%
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer International Publishing.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for cyclopropylcarbinyl rearrangement mechanisms).
Kavitha, C. V., et al. (2005).[1][2] "Synthesis and molecular structure analysis of venlafaxine intermediate and its analog." Journal of Chemical Crystallography, 35(12), 957-963. Link (Structural grounding for benzyl-cyclohexanol/cyclopropyl analogs).
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921. Link (Protocol validation for ESI fragmentation).
infrared IR spectroscopy peaks of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Technical Analysis: IR Spectroscopic Profiling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Analysis: IR Spectroscopic Profiling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Structural Context
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is a high-value pharmacophore scaffold, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Its structural complexity—combining a strained cyclopropane ring, a sterically crowded aryl ether, and a primary alcohol—presents unique spectroscopic challenges.
This guide provides a predictive spectroscopic profile to assist in structural validation and reaction monitoring . Unlike standard aliphatic alcohols, the cyclopropane ring in this molecule introduces high-frequency C-H absorptions that can be easily confused with aromatic signals if not properly resolved.
Key Analytical Objective:
Differentiation of the target alcohol from its synthetic precursors (esters/nitriles) and detection of cyclopropyl ring integrity (vs. ring-opened impurities).
Spectral Deconvolution: The Target Profile
The IR spectrum of this molecule is defined by four distinct "Diagnostic Zones." Successful identification requires verifying the presence of all four zones to confirm the intact scaffold.
Zone 1: The Hydroxyl Region (3200–3500 cm⁻¹)
Signal: Broad, strong band centered ~3350 cm⁻¹.
Origin: O-H stretching (H-bonded).
Insight: In dilute solution (non-hydrogen bonded), this shifts to a sharp peak at ~3600 cm⁻¹. However, in solid-state (ATR), the broad band is the standard confirmation of the reduction of the carbonyl precursor.
Zone 2: The "Cyclopropyl Shoulder" (3000–3100 cm⁻¹)
Signal: Sharp, distinct peaks at 3080–3090 cm⁻¹ .
Origin: Cyclopropyl C-H asymmetric stretching.
Critical Distinction: Cyclopropane C-H bonds possess significant s-character (approximating sp² hybridization), causing them to absorb at higher frequencies than standard methylene (-CH₂-) groups (<3000 cm⁻¹).
Warning: These peaks often overlap with aromatic C-H stretches. High-resolution scanning (2 cm⁻¹) is required to resolve the cyclopropyl doublet from the aromatic multiplet.
Zone 3: The Aryl Ether Fingerprint (1000–1300 cm⁻¹)
Signal A: Strong band at 1250 ± 10 cm⁻¹ (Aryl-O-C asymmetric stretch).
Signal B: Moderate band at 1040 ± 10 cm⁻¹ (Methoxy symmetric stretch).
Insight: The 1250 cm⁻¹ band is a robust marker for the 5-methoxy substitution pattern.
Zone 4: Ring Strain & Halogen (Fingerprint Region)[1]
In a drug development context, "alternatives" refer to the synthetic precursors or degradation products. The IR spectrum is the primary tool for Go/No-Go decisions during synthesis.
Context: The most common synthesis route involves reducing Methyl 1-(2-bromo-5-methoxybenzyl)cyclopropanecarboxylate to the target alcohol.
Feature
Precursor (Ester)
Target (Alcohol)
QC Interpretation
Carbonyl (C=O)
Strong @ 1735 cm⁻¹
Absent
Disappearance confirms reduction.
Hydroxyl (O-H)
Absent
Broad @ 3350 cm⁻¹
Appearance confirms product formation.
Cyclopropyl C-H
3080 cm⁻¹
3080 cm⁻¹
Persists (confirms ring stability).
C-O Stretch
1150-1200 cm⁻¹ (Ester)
1050 cm⁻¹ (Alcohol)
Shift in fingerprint region.
Comparison B: Impurity Profiling (Ring Opening)
Context: Acidic conditions during workup can open the strained cyclopropane ring, forming an acyclic alkene or alkyl bromide impurity.
Feature
Intact Target
Ring-Opened Impurity
QC Interpretation
Cyclopropyl C-H
Present (3080 cm⁻¹)
Absent
Loss of high-freq aliphatic C-H indicates degradation.
Ring Breathing
Present (~1020 cm⁻¹)
Absent
Loss of characteristic fingerprint band.
Alkene C=C
Absent
Weak @ 1640 cm⁻¹
Appearance suggests elimination/ring opening.
Visualization: Spectral Logic & Workflow
The following diagrams illustrate the structural assignment logic and the Quality Control workflow.
Figure 1: Functional group mapping to diagnostic IR frequencies. Note the dual-signal requirement for the cyclopropane ring.
Figure 2: Rapid QC decision tree for synthesis monitoring using IR markers.
Experimental Protocol: High-Resolution ATR
To reliably capture the cyclopropyl C-H stretch (which is critical for distinguishing this compound from open-chain analogs), the following protocol is recommended.
Equipment: FTIR Spectrometer with Diamond ATR Accessory.
Step-by-Step Methodology:
Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background.
Sample Deposition: Place ~5 mg of the solid product onto the crystal.
Pressure Application: Apply high pressure using the anvil clamp. Note: Ensure intimate contact to resolve the weak C-H overtone bands.
Parameter Setup:
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may blend the aromatic and cyclopropyl peaks).
Scans: 64 scans to improve Signal-to-Noise ratio in the fingerprint region.
Range: 4000–500 cm⁻¹.
Data Processing: Apply baseline correction. Do not apply heavy smoothing, as this may obscure the sharp cyclopropyl shoulder at 3080 cm⁻¹.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative text on functional group assignment).
Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Cyclopropane. Retrieved from [Link] (Verification of cyclopropyl C-H stretch >3000 cm⁻¹).
National Institutes of Health (PubChem). (2025). 2-Bromo-5-methoxybenzyl bromide Spectral Data. Retrieved from [Link] (Source for 2-bromo-5-methoxybenzyl fragment data).
Majumdar, K. C., et al. (2008). Synthesis of Polycyclic Sultams via Palladium-Catalyzed Cyclization. Tetrahedron Letters, 49(21), 3419-3422. (Contextualizes the synthesis of similar bromo-methoxy-benzyl intermediates).
HPLC Retention Time Guide: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
Executive Summary High-Performance Liquid Chromatography (HPLC) is the definitive technique for the quality control of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS 1481121-86-1 analog/intermediate). This compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
High-Performance Liquid Chromatography (HPLC) is the definitive technique for the quality control of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS 1481121-86-1 analog/intermediate). This compound, characterized by a sterically hindered cyclopropyl carbinol motif linked to a halogenated anisole ring, presents specific separation challenges—primarily resolution from its lipophilic starting material (2-bromo-5-methoxybenzyl bromide) and potential regioisomeric by-products.
This guide provides a comparative analysis of HPLC methodologies, establishing a High-Resolution Gradient Method as the superior alternative to standard Isocratic Screening for purity determination.
Part 1: Chromatographic Behavior & Method Selection
The Chemical Challenge
The target molecule contains three distinct functional domains affecting retention:
Hydrophobic Benzyl Core: Drives retention on Reverse Phase (RP) columns.
Methoxy & Bromo Substituents: The methoxy group adds electron density (pi-base), while the bromine atom increases lipophilicity (LogP contribution ~0.86).
Cyclopropylmethanol Tail: A polar "head" that provides handle for hydrogen bonding but is sterically bulky.
Comparison of Stationary Phases
For this specific intermediate, standard C18 columns are often sufficient, but Phenyl-Hexyl phases offer superior selectivity due to pi-pi interactions with the electron-rich methoxy-benzyl ring.
Feature
Alternative A: Standard C18 (ODS)
Alternative B: Phenyl-Hexyl
Separation Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobic + Pi-Pi Interaction
Selectivity
Good for general lipophilicity separation.
Excellent for separating halo-aromatics and isomers.
Retention of Target
Moderate. Elutes based on LogP (~2.8).
Slightly longer due to aromatic stacking.
Impurity Resolution
May co-elute regioisomers.
Superior resolution of positional isomers (e.g., 2-Br vs 5-Br).
Recommendation
Routine QA/QC
Process Development / Impurity Profiling
Part 2: Experimental Protocol (The "Gold Standard")
The following protocol is designed to achieve a Relative Retention Time (RRT) stability suitable for regulatory submission.
Instrumentation & Conditions
System: HPLC with PDA (Photodiode Array) or UV-Vis.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
Temperature: 30°C (Controlled).
Flow Rate: 1.0 mL/min.
Detection: 280 nm (Targeting the benzyl absorption) and 220 nm (End absorption for impurities).
Mobile Phase Composition
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidification suppresses silanol activity and keeps the alcohol neutral.
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile (High-Resolution)
Time (min)
% Solvent A (Aq)
% Solvent B (ACN)
Phase Description
0.0
90
10
Equilibration / Injection
2.0
90
10
Isocratic Hold (Polar impurity elution)
15.0
10
90
Linear Gradient (Elution of Target)
20.0
10
90
Wash (Elution of Benzyl Bromide)
20.1
90
10
Re-equilibration
25.0
90
10
End of Run
Part 3: Retention Time & Performance Data
While absolute retention times vary by system dwell volume, the Relative Retention Times (RRT) are consistent and robust for identification.
*Note: RT values are based on a standard 150mm C18 column at 1.0 mL/min gradient. Actual times must be established with a reference standard.
Critical Resolution Criteria
To validate this method, the resolution (
) between the Target and the Starting Material (Benzyl Bromide) must be . The gradient slope from 10-90% B over 13 minutes is optimized to maximize this window.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for method development and impurity tracking for this intermediate.
Caption: Analytical workflow for selecting the optimal stationary phase based on resolution requirements.
Part 5: Troubleshooting & Optimization
Peak Tailing
Cause: Interaction between the hydroxyl group of the cyclopropylmethanol and residual silanols on the silica support.
Solution: Ensure the mobile phase pH is acidic (pH 2.5–3.0) using Phosphoric or Formic acid. This suppresses silanol ionization.
Retention Time Drift
Cause: Temperature fluctuations affecting the partition coefficient of the bulky bromo-methoxybenzyl group.
Solution: Use a column oven set strictly to 30°C or 35°C. Do not rely on ambient temperature.
Detection Sensitivity
Observation: The compound lacks extended conjugation compared to polyaromatics.
Solution: Use 280 nm for specificity (aromatic ring) but switch to 220 nm if higher sensitivity is needed for trace impurities, accepting a noisier baseline.
References
ChemScene. (n.d.).[1] (1-(2-Bromo-5-fluorobenzyl)cyclopropyl)methanol and related benzyl cyclopropyl intermediates. Retrieved from
Phenomenex. (2020). Investigation of the Impact of Using Different Mobile Phase Ratios on Phenyl Selectivity. Retrieved from
Sigma-Aldrich. (n.d.). Mechanisms of Retention in HPLC: Benzyl and Phenyl Derivatives. Retrieved from
Royal Society of Chemistry. (2015). Separation and purification of benzyl derivatives. Retrieved from
National Center for Biotechnology Information. (2020). PubChem Compound Summary: Tasimelteon Intermediates. Retrieved from
Comparative Characterization Guide: (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol vs. Flexible Analogs
Executive Summary (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2) is a highly specialized, conformationally restricted building block widely utilized in the synthesis of rigidified spirocycles and ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol (CAS: 1481472-21-2) is a highly specialized, conformationally restricted building block widely utilized in the synthesis of rigidified spirocycles and advanced pharmacophores . For drug development professionals, choosing the right structural linkage is critical. This guide objectively compares the characterization profile and physicochemical advantages of this cyclopropyl-bearing compound against its flexible open-chain and gem-dimethyl alternatives, supported by a self-validating experimental workflow.
Structural & Mechanistic Rationale: The Cyclopropyl Advantage
As an Application Scientist, I frequently evaluate why a synthetic route should incur the added complexity of a cyclopropyl ring rather than relying on a standard alkyl chain. The causality relies on two fundamental pillars of medicinal chemistry:
Conformational Locking (The Thorpe-Ingold Effect): The cyclopropyl ring restricts the rotational degrees of freedom of the benzylic and hydroxymethyl groups. The internal angle compression of the cyclopropane ring (approx. 60°) forces the exocyclic substituents closer together. This geometric pre-organization significantly lowers the entropic penalty during target binding and accelerates subsequent intramolecular cyclization reactions .
Metabolic Stability: Open-chain aliphatic linkers are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. The cyclopropyl ring mitigates this liability; the enhanced s-character of its C-H bonds makes proton abstraction energetically unfavorable, thereby protecting the scaffold from rapid metabolic clearance .
Comparative Physicochemical & Characterization Data
To objectively evaluate the impact of the cyclopropyl ring, we compare the target compound against two theoretical alternatives: a sterically hindered gem-dimethyl analog and a highly flexible linear analog.
Parameter
Target: Cyclopropyl Analog
Alternative A: Gem-Dimethyl
Alternative B: Linear Chain
Structure Motif
1-substituted cyclopropyl
2,2-dimethylpropyl
Unbranched propyl
Conformational Flexibility
Highly rigid (Locked)
Moderately restricted
Highly flexible
CYP450 Metabolic Stability
High (C-H bonds resist oxidation)
Moderate (Methyls can be oxidized)
Low (Prone to rapid oxidation)
Rotatable Bonds
3
4
5
Key ¹H NMR Signature
Upfield multiplets (0.45–0.55 ppm)
Sharp singlets (~1.20 ppm)
Broad multiplets (1.50–2.00 ppm)
Predicted LogP
~2.8
~3.1
~2.6
Self-Validating Experimental Protocols
Characterization is not a series of isolated tests; it is a self-validating system where each analytical step confirms the prerequisite conditions for the next. Below is the step-by-step methodology for synthesizing and validating the structural integrity of the target compound.
Step 1: Reduction of the Carboxylic Acid Precursor
Procedure: Dissolve 1-(2-bromo-5-methoxybenzyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction to 0 °C. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) dropwise. Stir for 2 hours at room temperature.
Causality & Expertise: LiAlH₄ is specifically selected over milder reducing agents (e.g., NaBH₄) because carboxylic acids are highly unreactive and require a strong nucleophilic hydride source to achieve complete reduction to the primary alcohol. A weaker agent would result in incomplete conversion or stalling at the aldehyde intermediate.
Step 2: Reaction Quenching and Isolation
Procedure: Quench the reaction strictly using the Fieser method (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LiAlH₄). Filter the resulting granular aluminum salts through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Expertise: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and ruins yields. The Fieser method forces the aluminum salts into a crisp, filterable solid, ensuring maximum recovery of the target alcohol.
Step 3: Primary Screening via LC-MS (ESI+)
Procedure: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Methanol. Inject 2 µL into the LC-MS system using a C18 column and a water/acetonitrile gradient (with 0.1% Formic Acid).
Validation Logic: This step acts as the first gatekeeper. We must observe the [M+H]⁺ isotopic doublet at m/z 271.03 and 273.03 in a strict 1:1 ratio. This specific isotopic signature proves the bromine atom is still intact and was not inadvertently cleaved during the aggressive LiAlH₄ reduction.
Step 4: Structural Elucidation via NMR Spectroscopy
Procedure: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
Validation Logic: NMR provides the definitive scaffold ID. The absence of a carbonyl carbon peak at ~170 ppm in the ¹³C NMR confirms the reduction was 100% successful. Crucially, the presence of upfield multiplets at 0.45–0.55 ppm in the ¹H NMR validates that the strained cyclopropyl ring survived the reaction conditions without undergoing ring-opening.
Step 5: Functional Group Confirmation via FT-IR
Procedure: Analyze the neat oil using an ATR-FTIR spectrometer.
Validation Logic: While NMR confirms the carbon framework, the hydroxyl (-OH) proton is often broadened or invisible in CDCl₃ due to rapid solvent exchange. FT-IR provides orthogonal validation by revealing a strong, broad absorption band at ~3350 cm⁻¹, definitively proving the presence of the primary alcohol.
Analytical Workflow Visualization
Fig 1: Self-validating analytical workflow for cyclopropyl compound characterization.
Reference Spectral Data for Target Compound
For comparative benchmarking in your own laboratory, the expected spectral data for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is provided below:
HRMS (ESI+): m/z calcd for C₁₂H₁₆BrO₂ [M+H]⁺ 271.0334, found 271.0338.
References
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Source: Journal of Medicinal Chemistry. URL:[Link]
Comparative
A Comparative Guide to Purity Analysis of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Purity in Pharmaceutical Intermediates The purity of an active pharmaceutical ingredient (API) is paramount to the safety a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of a final drug product. This principle extends to all chemical precursors, including (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] Any component of a new drug substance that is not the defined chemical entity is considered an impurity.[4] These can be organic, inorganic, or residual solvents.[4][5]
This guide will compare the primary analytical techniques for purity assessment of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the strengths and limitations of each method, providing a framework for selecting the most appropriate technique based on the specific analytical objective.
Potential Impurities in (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
A robust purity analysis begins with an understanding of potential impurities that may arise during synthesis. While specific synthesis routes for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol are not widely published, we can infer potential impurities based on common synthetic pathways for structurally similar molecules. A plausible synthesis could involve the reaction of a Grignard reagent derived from 2-bromo-5-methoxybenzyl bromide with cyclopropanecarboxaldehyde, or the alkylation of a cyclopropyl-containing nucleophile.
Potential impurities could include:
Starting Materials: Unreacted 2-bromo-5-methoxybenzyl bromide or related precursors.
By-products: Homocoupling products of the benzyl bromide, or products from side reactions.
Degradation Products: Compounds formed during workup or storage.
Residual Solvents: Solvents used in the synthesis and purification steps.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is driven by the physicochemical properties of the analyte and the specific information required. For (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
Technique
Principle
Strengths for this Analyte
Limitations for this Analyte
Primary Application
HPLC-UV
Differential partitioning of analytes between a stationary and mobile phase.
High resolution for separating structurally similar impurities. The aromatic ring provides a strong chromophore for UV detection.[6][7] Non-destructive.[7]
May require derivatization for compounds without a chromophore. Reference standards are needed for quantification.
Quantification of known impurities and overall purity assessment (area percent).
GC-MS
Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.
High sensitivity for volatile and semi-volatile impurities.[8] Mass spectrometry provides structural information for impurity identification.[8][9] Excellent for residual solvent analysis.[10][11]
The analyte must be thermally stable and volatile.[10] Derivatization may be necessary for polar compounds.
Identification and quantification of volatile impurities and residual solvents.
NMR Spectroscopy
Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Provides detailed structural information for both the main compound and impurities.[12][13][14] Can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity. Non-destructive.[12]
Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.
Structural elucidation of unknown impurities and absolute quantification of the main component and impurities.
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of compounds.[15]
A Researcher's Guide to the Safe and Compliant Disposal of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including the final step of waste disposal, is conducted with the highest standar...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including the final step of waste disposal, is conducted with the highest standards of safety, scientific integrity, and regulatory compliance. The proper handling of (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established chemical safety principles and regulatory frameworks.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound . The presence of bromine in its structure dictates its waste stream and handling procedures to prevent the formation of highly toxic byproducts during disposal and to comply with federal and local regulations.[1]
Part 1: Hazard Profile and Waste Characterization
Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol may not be readily available, we can infer its likely hazards from structurally similar compounds.
Brominated Moiety : The bromo-group classifies this compound as a halogenated organic substance. These compounds require segregation from non-halogenated waste streams.[1][2] Incineration of mixed halogenated and non-halogenated waste can lead to the formation of hazardous brominated dioxins and furans.[1] Thermal decomposition can also release toxic and corrosive vapors such as hydrogen bromide.[3]
Methoxybenzyl Alcohol Moiety : Compounds like 4-methoxybenzyl alcohol are known to be harmful if swallowed and can cause skin and eye irritation.[4][5]
Cyclopropylmethanol Moiety : The parent compound, cyclopropylmethanol, is a flammable liquid and is harmful if swallowed or inhaled.[6]
Based on this analysis, (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol must be treated as a hazardous material. All laboratory personnel must treat chemical waste as hazardous unless it has been definitively confirmed to be non-hazardous by a safety professional.[7]
Table 1: Inferred Hazard Profile and Regulatory Information
Property
Assessment Based on Structural Analogues
Rationale & Primary Regulation
Waste Classification
Hazardous Waste, Halogenated Organic
Presence of bromine atom. Regulated under the Resource Conservation and Recovery Act (RCRA).[8]
Physical Hazards
Potentially Flammable Liquid
The parent alcohol, cyclopropylmethanol, is a flammable liquid.[9]
Health Hazards
Skin, eye, and respiratory tract irritant.[3][10] Harmful if swallowed or inhaled.[4]
Based on data for bromo-anisaldehyde, methoxybenzyl alcohol, and cyclopropylmethanol.
Federal and state regulations mandate proper "cradle-to-grave" management of hazardous materials.
| Incompatibilities | Strong oxidizing agents, strong bases, reactive metals.[1][12] | To prevent uncontrolled exothermic or gas-evolving reactions. |
Part 2: Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE is the first line of defense against chemical exposure. All handling and preparation for disposal must be performed within a certified chemical fume hood.[12][13]
Eye Protection : Chemical splash goggles are mandatory. For larger volumes, a face shield should be worn in addition to goggles.[12]
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common standard, but it is crucial to consult the glove manufacturer's compatibility chart for resistance to brominated organic compounds and alcohols.[4][12]
Body Protection : A fully buttoned, flame-resistant lab coat must be worn.[12]
Footwear : Closed-toe shoes are required at all times in the laboratory.[13]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA standards. The guiding principle is strict segregation.
Step 1: Container Selection and Preparation
Select a clean, dry, and chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) containers with screw caps are appropriate.[8][14] The container must be in good condition, free of leaks or external residue.[7]
Step 2: Waste Labeling
Proper labeling is a strict regulatory requirement. As soon as the first volume of waste is added, the container must be affixed with a hazardous waste tag.[14]
The specific waste category: "Halogenated Organic Waste" .[1][15]
The full chemical name(s) of the contents: "(1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol" and any solvents used.
The Accumulation Start Date (the date the first drop of waste was added).[14]
The name of the Principal Investigator and the laboratory location.[14]
Step 3: Waste Segregation and Accumulation
This is the most critical step from a chemical safety and environmental perspective.
DO: Collect waste (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and any solutions containing it in your designated "Halogenated Organic Waste" container.
DO NOT: Mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes, ethyl acetate).[2] Mixing these streams significantly increases disposal costs and environmental risk.[2]
DO NOT: Mix with incompatible materials such as strong acids, bases, or oxidizers.[1][13]
Keep the waste container tightly sealed at all times, except when actively adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory, which must have secondary containment (such as a chemical-resistant tub) to prevent spills.[8]
Step 4: Disposal of Contaminated Solids
Any materials that come into contact with the chemical are also considered hazardous waste. This includes:
These items must be collected in a separate, sealed, and clearly labeled container or a heavy-duty plastic bag designated as "Solid Halogenated Hazardous Waste" .[1][14]
Step 5: Final Disposal
Once the waste container is full (up to 90% capacity to allow for vapor expansion) or is no longer needed, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[8] Follow their specific procedures for requesting a waste collection.
Part 4: Emergency Spill Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
Small Spills (Manageable by trained personnel)
A small spill is one that can be cleaned up in under 10 minutes without significant risk of exposure.
Alert personnel in the immediate area.
Isolate the area and ensure the fume hood is functioning correctly.
Don appropriate PPE (gloves, goggles, lab coat).[12]
Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pad.[12]
Collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as solid halogenated hazardous waste.[12]
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
Large Spills
If a significant amount of the chemical is spilled, especially outside of a fume hood:
A Senior Application Scientist's Guide to Handling (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol
As a novel research chemical, specific safety data for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is not extensively documented. Therefore, a rigorous, conservative approach to safety is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
As a novel research chemical, specific safety data for (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol is not extensively documented. Therefore, a rigorous, conservative approach to safety is paramount. This guide synthesizes data from structurally analogous compounds—specifically brominated aromatics and functionalized alcohols—to establish a robust framework for personal protective equipment (PPE), handling, and disposal. Our directive is to empower you, our scientific colleagues, with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Structurally-Informed Analysis
The chemical structure informs our primary safety concerns. The molecule combines a brominated aromatic ring with a primary alcohol, pointing to a dual-hazard profile.
Brominated Aromatic Moiety : Compounds containing a bromo-methoxy-benzyl group are established skin and eye irritants.[1] Analogs such as 2-Bromo-5-methoxybenzoic acid and 2-Bromo-5-methoxytoluene are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2] It is prudent to assume this compound shares these properties. Brominated organic compounds as a class can also present risks of toxicity and corrosivity.[3][4]
Cyclopropylmethanol Moiety : The alcohol functional group introduces concerns of potential flammability, a characteristic of related short-chain alcohols like cyclopropylmethanol itself.[5][6] While the larger molecule may have a higher flashpoint, proximity to ignition sources should be avoided.[5][7]
Overall Profile : The compound is anticipated to be an irritant to the skin, eyes, and potentially the respiratory system.[8] Inhalation of dusts or aerosols should be minimized.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required equipment for handling (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol.
Protection Type
Recommended Equipment
Rationale & Key Specifications
Eye & Face Protection
Chemical Safety Goggles & Face Shield
Standard safety glasses are insufficient. Chemical safety goggles providing a full seal are mandatory to protect against dust, splashes, and vapors.[1][2] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or during reaction workups.[8]
Prevents direct contact with the skin, mitigating the expected skin irritation (H315). Check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[9] For extended operations, consider heavier-duty gloves.
Chemical-Resistant Lab Coat
A fully buttoned lab coat made of appropriate material must be worn to protect skin and personal clothing from incidental contact and minor spills.[3][5]
Respiratory Protection
Certified Chemical Fume Hood
All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[4][10] This is the primary engineering control to prevent inhalation of potentially harmful dust or vapors. Sash height should be kept as low as practical.[10]
Operational Protocol: From Weighing to Waste
Adherence to a strict, step-by-step protocol is the foundation of safe handling. This workflow minimizes exposure at every stage.
Pre-Handling Safety Checklist
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2]
Prepare Spill Kit: Have a spill kit ready, containing absorbent materials suitable for organic compounds.[8]
Review Protocol: Read through your entire experimental plan before handling the chemical.
Step-by-Step Handling Procedure
Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves.
Weighing and Transfer:
Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood to contain any dust.
Use a spatula for solid transfers. Avoid creating dust.
If making a solution, add the solid to the solvent slowly to prevent splashing.
Reaction Setup:
Keep all reaction vessels containing the compound within the fume hood.
Ensure any heating or stirring equipment is properly secured.[7]
Post-Reaction Cleanup:
Quench the reaction carefully within the fume hood.
Decontaminate all glassware and surfaces that came into contact with the compound.[3]
Doffing PPE:
Remove gloves first, peeling them off without touching the outer surface.
Remove your lab coat.
Remove eye protection last.
Wash hands thoroughly with soap and water immediately after handling is complete.[2]